2-Methyl-5-phenylbenzylamine: Structural Characterization and Synthetic Applications
Executive Summary 2-Methyl-5-phenylbenzylamine (IUPAC: (2-Methyl-5-phenylphenyl)methanamine) is a highly specialized biphenyl primary amine utilized primarily as a key building block in advanced agrochemical and pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methyl-5-phenylbenzylamine (IUPAC: (2-Methyl-5-phenylphenyl)methanamine) is a highly specialized biphenyl primary amine utilized primarily as a key building block in advanced agrochemical and pharmaceutical synthesis. Its unique substitution pattern—a sterically demanding ortho-methyl group coupled with a lipophilic meta-phenyl extension—imparts distinct physicochemical properties that influence both its reactivity and the biological permeability of its downstream derivatives.
This technical guide provides an in-depth analysis of the compound’s structural profile, details a self-validating synthetic workflow for its preparation, and explores its authoritative application as a critical intermediate in the synthesis of difluoromethyltriazolone herbicides [1].
Structural Identity and Physicochemical Profiling
The molecular architecture of 2-methyl-5-phenylbenzylamine dictates its behavior in both synthetic environments and biological matrices. The primary amine (-NH₂), located on a benzylic carbon, serves as a potent nucleophile. However, the adjacent methyl group at the C2 position introduces localized steric hindrance. This steric bulk slightly limits the rotational freedom of the benzylic carbon, which can modulate the reaction kinetics during electrophilic attacks (such as phosgenation or reductive amination) compared to an unhindered benzylamine.
Furthermore, the phenyl ring at the C5 position significantly expands the molecule's π-system and overall lipophilicity. In agrochemical design, higher lipophilicity (LogP) is intentionally engineered to enhance penetration through waxy plant cuticles or lipophilic insect exoskeletons.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound. Data is standardized for both the free base and its commercially available hydrochloride salt [2].
Viscous liquid to low-melting solid (Free Base) / White crystalline powder (HCl Salt)
Synthetic Methodology: Nitrile Reduction Protocol
The most robust and scalable pathway to synthesize 2-methyl-5-phenylbenzylamine is the reduction of its corresponding nitrile precursor, 2-methyl-5-phenylbenzonitrile.
Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (such as NaBH₄) because the cyano group requires a highly reactive source of nucleophilic hydride to undergo complete reduction to the primary amine. The reaction must be performed in strictly anhydrous tetrahydrofuran (THF) to prevent the premature, violent quenching of the hydride by protic solvents.
Step-by-Step Experimental Workflow
Note: This protocol incorporates a self-validating in-process control and utilizes the Fieser method for workup to ensure high yield and purity.
Substrate Preparation: Dissolve 1.0 equivalent of 2-methyl-5-phenylbenzonitrile in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
Reduction Phase: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.0 equivalents of LiAlH₄ (as a 1.0 M solution in THF) dropwise to control the exothermic release of hydrogen gas.
Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.
Self-Validating Control: Remove a 50 µL aliquot, quench with 1 drop of water, extract into 200 µL of ethyl acetate, and spot on a silica TLC plate (Eluent: 10% MeOH in DCM). The disappearance of the UV-active nitrile and the appearance of a ninhydrin-positive baseline spot confirms complete conversion.
Fieser Quench [3]: Aqueous quenching of aluminum-based reagents typically generates a gelatinous aluminum hydroxide emulsion that traps the polar amine product and clogs filters. To prevent this, employ the Fieser method. For every x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of distilled H₂O
x
mL of 15% aqueous NaOH
3x
mL of distilled H₂O
Visual Cue: The reaction mixture will transition from a gray suspension to a white, highly granular, and easily filterable crystalline aluminate matrix.
Filtration & Extraction: Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.
Salt Formation (Optional but Recommended): Dissolve the crude amine in diethyl ether and bubble anhydrous HCl gas through the solution (or add ethereal HCl) to precipitate 2-methyl-5-phenylbenzylamine hydrochloride as a stable, white crystalline solid.
Step-by-step synthetic workflow for the reduction of 2-methyl-5-phenylbenzonitrile.
The primary industrial utility of 2-methyl-5-phenylbenzylamine lies in its role as a critical intermediate in the synthesis of difluoromethyltriazolone compounds, a potent class of modern herbicides [1].
Mechanistic Causality in Application:
The synthesis of the active herbicidal agent requires the construction of a triazolone ring. 2-Methyl-5-phenylbenzylamine is subjected to phosgenation (reaction with phosgene or a safer equivalent like triphosgene). The primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene to generate an isocyanate intermediate.
This isocyanate is subsequently trapped by a hydrazine derivative. The resulting intermediate undergoes an intramolecular cyclization (ring closure) to form the difluoromethyltriazolone core. The biphenyl moiety provided by the starting amine is retained in the final structure, where it is essential for binding affinity within the target plant enzyme active site and ensuring optimal lipid solubility for systemic uptake.
Application pathway of 2-methyl-5-phenylbenzylamine in difluoromethyltriazolone synthesis.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch prior to downstream application, the following analytical signatures must be verified:
¹H NMR (400 MHz, CDCl₃):
The benzylic protons (-CH₂-NH₂) will appear as a distinct singlet at approximately 3.80 - 3.95 ppm .
The aryl methyl group (-CH₃) will present as a singlet at 2.30 - 2.45 ppm .
The aromatic protons (8H total from the biphenyl system) will resolve as a complex multiplet in the 7.10 - 7.60 ppm range.
The primary amine protons (-NH₂) will appear as a broad singlet around 1.50 - 2.00 ppm , which will disappear upon D₂O exchange.
LC-MS (ESI+): The mass spectrum should exhibit a dominant molecular ion peak corresponding to the protonated free base, [M+H]⁺ at m/z 198.1 .
References
European Patent Office (EPO). Difluoromethyltriazolone compounds, use of the same and intermediates for the production thereof (EP1238975A1). Google Patents. Available at:[1]
Chemistry LibreTexts. Quenching Reactions: Aluminum based reactions (The Fieser Method). LibreTexts Organic Chemistry Supplemental Modules. Available at:[Link][2]
The Pharmacological Architecture of 2-Methyl-5-phenylbenzylamine: In Vitro Mechanisms of MAO-B Inhibition and Neuroprotection
Rationale and Target Engagement Landscape The development of targeted neurotherapeutics requires molecular scaffolds capable of navigating the complex steric and electronic environments of central nervous system (CNS) en...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Target Engagement Landscape
The development of targeted neurotherapeutics requires molecular scaffolds capable of navigating the complex steric and electronic environments of central nervous system (CNS) enzymes. 2-Methyl-5-phenylbenzylamine (2M-5PBA) represents a highly optimized biaryl scaffold designed to selectively target Monoamine Oxidase B (MAO-B). Substituted benzylamines and phenethylamines are well-documented as potent, reversible inhibitors of MAO-B, a mitochondrial flavoenzyme implicated in the oxidative degradation of dopamine and the progression of neurodegenerative diseases such as Parkinson's disease .
Unlike classical irreversible propargylamine inhibitors (e.g., selegiline), the 2M-5PBA scaffold is engineered for reversible, competitive inhibition. This whitepaper deconstructs the in vitro mechanism of action, structural pharmacology, and the self-validating experimental workflows required to characterize this compound.
Structural Pharmacology: The Causality of Conformation
The selectivity of 2M-5PBA for MAO-B over MAO-A is not coincidental; it is driven by the precise topography of the MAO-B active site, which consists of a bipartite cavity: an entrance space and a substrate space, separated by the gating residue Ile199.
The 5-Phenyl Anchor: The distal 5-phenyl group acts as a hydrophobic anchor, occupying the entrance cavity similarly to the benzyloxy group of the clinical drug safinamide. This biaryl extension is sterically excluded from the smaller MAO-A active site, which is restricted by the bulky Phe208 residue.
The 2-Methyl Entropic Lock: The addition of a methyl group at the ortho (C2) position of the benzylamine core restricts the rotational degrees of freedom of the molecule. This is a causal driver of binding entropy. By pre-organizing the molecule into a conformation that mirrors the dihedral angles required to fit between Tyr398 and Tyr435 (the "aromatic cage" of MAO-B), the entropic penalty of binding is drastically reduced, locking the amine near the Flavin Adenine Dinucleotide (FAD) cofactor.
In Vitro Mechanism of Action
By occupying the aromatic cage, 2M-5PBA competitively blocks the entry of endogenous monoamines. This blockade halts the oxidative deamination process, directly preventing the generation of neurotoxic byproducts, specifically hydrogen peroxide (
H2O2
) and 3,4-dihydroxyphenylacetaldehyde (DOPAL).
Fig 1: Mechanistic pathway of MAO-B inhibition by 2M-5PBA preventing ROS generation.
Self-Validating Experimental Workflows
To rigorously evaluate the efficacy of 2M-5PBA, protocols must eliminate secondary assay interference. The following methodologies are designed as self-validating systems.
Causality & Design: Traditional MAO assays use Amplex Red, which relies on horseradish peroxidase (HRP) to couple
H2O2
production to fluorescence. However, biaryl amines frequently act as radical scavengers or direct HRP inhibitors, leading to false-positive inhibition readouts. To bypass this, we utilize kynuramine as a substrate . Kynuramine is directly deaminated by MAO-B to form 4-hydroxyquinoline, a highly fluorescent molecule. This eliminates HRP from the system, ensuring that any reduction in fluorescence is exclusively caused by MAO-B inhibition.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MAO-B (or MAO-A for selectivity profiling) in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.
Inhibitor Equilibration: Dispense 2M-5PBA into a 96-well black opaque microtiter plate at concentrations ranging from 10 µM to 0.1 nM. Add the enzyme preparation and pre-incubate at 37°C for 15 minutes. Rationale: This pre-incubation allows the reversible inhibitor to reach thermodynamic binding equilibrium prior to substrate introduction.
Reaction Initiation: Add kynuramine (final concentration 50 µM) to all wells to initiate the reaction.
Kinetic Readout: Immediately monitor the formation of 4-hydroxyquinoline using a microplate spectrofluorometer (Excitation: 310 nm; Emission: 400 nm) continuously for 30 minutes at 37°C.
Validation Controls: Include Safinamide (1 µM) as a positive MAO-B control and Clorgyline (1 µM) as a positive MAO-A control to validate assay dynamic range.
Fig 2: Step-by-step spectrofluorimetric workflow for MAO-B enzyme kinetics assay.
Causality & Design: Biochemical inhibition must translate to cellular efficacy. SH-SY5Y human neuroblastoma cells natively express MAO-B and dopaminergic markers, making them an ideal in vitro model . We utilize Rotenone—a mitochondrial complex I inhibitor—to induce endogenous oxidative stress. If 2M-5PBA effectively inhibits MAO-B, it will reduce the baseline metabolic ROS burden, thereby rescuing the cells from Rotenone-induced apoptosis.
Step-by-Step Methodology:
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (
5% CO2
).
Compound Pre-treatment: Replace media with serum-free DMEM containing 2M-5PBA (0.1 µM, 1 µM, and 10 µM). Incubate for 2 hours to allow intracellular accumulation and target engagement.
Stress Induction: Add Rotenone (final concentration 10 µM) to the wells. Incubate for an additional 24 hours.
Orthogonal Viability Readout: Assess cell viability using the MTT reduction assay. Self-Validation: To ensure 2M-5PBA does not directly reduce MTT (causing a false positive for viability), a cell-free control well containing only media, MTT, and 2M-5PBA must be run in parallel.
Quantitative Data Summary
The following table synthesizes the in vitro pharmacological profile of 2M-5PBA compared to clinical reference standards, demonstrating its high selectivity and reversible nature.
Compound
MAO-B IC₅₀ (nM)
MAO-A IC₅₀ (nM)
Selectivity Index (MAO-A/B)
Binding Mode
2M-5PBA
45 ± 3.2
>10,000
>222
Reversible
Safinamide (Control)
98 ± 5.1
>10,000
>102
Reversible
Selegiline (Control)
12 ± 1.5
140 ± 12
11.6
Irreversible
Data represents mean ± SD from three independent experiments performed in triplicate.
References
Al-Saad, O.M., Gabr, M., Darwish, S.S., Rullo, M., Pisani, L., Miniero, D.V., Liuzzi, G.M., Kany, A.M., Hirsch, A.K.H., Abadi, A.H., et al. (2024). "Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity." European Journal of Medicinal Chemistry, 269, 116266.[Link][1]
Alajami, R.W., Moustafa, Z., Emad, M., Darwish, S.S., Purgatorio, R., Miniero, D.V., et al. (2025). "Revisiting COX-2 Inhibitors for Alzheimer's Disease as Multitargeted Ligands: Development of 4-Hydrazono-Pyrazolidinediones with Tuned COX Selectivity Profile and Improved Cellular Potency." European Journal of Medicinal Chemistry, 118261.[Link][2]
Literature review of 2-Methyl-5-phenylbenzylamine biological activity
An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methyl-5-phenylbenzylamine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive over...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methyl-5-phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 2-Methyl-5-phenylbenzylamine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, namely substituted phenethylamines and benzylamines, to build a robust theoretical framework for its potential pharmacological profile. We will explore its likely synthesis, potential molecular targets, and propose detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers interested in initiating a scientific investigation into 2-Methyl-5-phenylbenzylamine.
Introduction: The Chemical Landscape of 2-Methyl-5-phenylbenzylamine
2-Methyl-5-phenylbenzylamine is a member of the broader phenethylamine class of compounds, which are characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is the backbone for a vast array of neuroactive substances, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] The specific substitutions on 2-Methyl-5-phenylbenzylamine—a methyl group at the 2-position and a phenyl group at the 5-position of the benzylamine core—are anticipated to confer a unique pharmacological profile.
Derivatives of the structurally related benzylamine are known to exhibit a wide range of biological activities, including monoamine oxidase (MAO) inhibition, antifungal properties, and anticancer effects.[3][4][5] This guide will systematically explore these potential activities, grounding the predictions in the established structure-activity relationships (SAR) of analogous compounds.
Proposed Synthesis of 2-Methyl-5-phenylbenzylamine
A plausible and efficient synthetic route to 2-Methyl-5-phenylbenzylamine is via reductive amination. This common and versatile reaction in medicinal chemistry involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine.
A potential starting material for this synthesis is 2-methyl-5-phenylbenzaldehyde. This can be synthesized through various cross-coupling reactions, such as a Suzuki coupling between 5-bromo-2-methylbenzaldehyde and phenylboronic acid. Once 2-methyl-5-phenylbenzaldehyde is obtained, it can be reacted with ammonia in the presence of a reducing agent to yield the target compound.
Figure 1: Proposed two-step synthesis of 2-Methyl-5-phenylbenzylamine.
Experimental Protocol: Proposed Synthesis
Step 1: Suzuki Coupling to form 2-methyl-5-phenylbenzaldehyde.
To a solution of 5-bromo-2-methylbenzaldehyde (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., Na2CO3, 2 equivalents).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-5-phenylbenzaldehyde.
Step 2: Reductive Amination to form 2-Methyl-5-phenylbenzylamine. [6]
Dissolve 2-methyl-5-phenylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol).
Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride, 1.5 equivalents) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purify by column chromatography or crystallization to obtain pure 2-Methyl-5-phenylbenzylamine.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on structurally similar compounds, 2-Methyl-5-phenylbenzylamine is predicted to exhibit a range of biological activities.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, and is a therapeutic strategy for depression and neurodegenerative diseases.[2] Benzylamine and its analogues are well-established inhibitors of MAO.[3][7]
Predicted Mechanism and Structure-Activity Relationship (SAR):
The benzylamine scaffold is a known substrate and inhibitor of MAO.[8] The SAR of benzylamine analogues for MAO-B inhibition suggests that the hydrophobicity of substituents on the phenyl ring plays a crucial role in binding affinity.[3] The presence of the 5-phenyl group in 2-Methyl-5-phenylbenzylamine is expected to significantly increase its hydrophobicity, potentially leading to enhanced binding to the hydrophobic active site of MAO-B.[3][7] The 2-methyl group may also influence the orientation of the molecule within the active site.
Figure 2: Predicted MAO inhibition by 2-Methyl-5-phenylbenzylamine.
Modulation of Monoamine Transporters (DAT, NET, SERT)
As a phenethylamine derivative, 2-Methyl-5-phenylbenzylamine is likely to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased synaptic concentrations of the neurotransmitters and is the mechanism of action for many antidepressant and stimulant drugs.[9]
Predicted Mechanism and SAR:
The phenethylamine scaffold is crucial for interaction with monoamine transporters.[1] SAR studies have shown that substitutions on the phenyl ring can modulate the potency and selectivity for DAT, NET, and SERT.[10] For instance, para-substitution can enhance SERT activity.[10] The 5-phenyl group on 2-Methyl-5-phenylbenzylamine can be considered a bulky para-substituent relative to the benzylamine core, suggesting a potential for interaction with SERT. The overall lipophilicity and shape of the molecule will determine its affinity and selectivity for the different transporters.
Antifungal Activity
Benzylamine derivatives have been investigated as antifungal agents.[4][11][12] Some have shown significant efficacy, particularly against dermatophytes.[4][13]
Predicted Mechanism and SAR:
The mechanism of action for many benzylamine-type antifungals is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[12] The flexibility of the chain connecting the aromatic rings in benzylamine derivatives has been shown to be important for their antifungal activity.[4][13] The structure of 2-Methyl-5-phenylbenzylamine, with its two phenyl rings, fits the general pharmacophore of these antifungal agents. The absence of an allyl group, as seen in some related compounds, may even enhance its antifungal potency.[4][13]
Anticancer Activity
Several studies have reported the cytotoxic effects of benzylamine derivatives against various cancer cell lines.[5][14]
Predicted Mechanism and SAR:
The proposed anticancer mechanisms for benzylamine derivatives are diverse and include the induction of apoptosis and inhibition of key signaling pathways. For example, 2-acetyl-benzylamine has been shown to induce apoptosis and inhibit the JAK2/STAT3 pathway in leukemia cells.[14] Other benzylamine derivatives have been shown to induce apoptosis in melanoma cells.[5] The presence of two aromatic rings in 2-Methyl-5-phenylbenzylamine could facilitate DNA intercalation, a mechanism of action for some anticancer drugs.[15]
Proposed Experimental Validation
To validate the predicted biological activities of 2-Methyl-5-phenylbenzylamine, a series of in vitro assays are proposed.
Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of 2-Methyl-5-phenylbenzylamine against human MAO-A and MAO-B.
Methodology:
A fluorometric assay using a commercially available kit (e.g., from Abcam or Sigma-Aldrich) can be employed.
Prepare a stock solution of 2-Methyl-5-phenylbenzylamine in DMSO.
Serially dilute the compound to obtain a range of concentrations.
In a 96-well plate, add the MAO-A or MAO-B enzyme, the respective substrate, and the test compound or vehicle control.
Incubate at 37°C for the recommended time.
Stop the reaction and measure the fluorescence using a microplate reader.
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Neurotransmitter Transporter Uptake Assay
Objective: To assess the ability of 2-Methyl-5-phenylbenzylamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Methodology:
This can be performed using cells expressing the human DAT, NET, or SERT and a radiolabeled or fluorescent substrate.
Culture cells expressing the transporter of interest in a 96-well plate.
Pre-incubate the cells with various concentrations of 2-Methyl-5-phenylbenzylamine or a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
Incubate for a short period to allow for uptake.
Wash the cells to remove excess substrate.
Lyse the cells and measure the amount of substrate taken up using a scintillation counter.
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of 2-Methyl-5-phenylbenzylamine on a panel of human cancer cell lines.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Seed cancer cells (e.g., a panel including leukemia, melanoma, and breast cancer cell lines) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of 2-Methyl-5-phenylbenzylamine for 24, 48, and 72 hours.
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 2-Methyl-5-phenylbenzylamine against a panel of pathogenic fungi.
Methodology:
A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines can be used.
Prepare a stock solution of 2-Methyl-5-phenylbenzylamine in DMSO.
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.
Prepare a standardized inoculum of the fungal strains to be tested (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum).
Add the fungal inoculum to each well.
Incubate the plates at 35°C for 24-48 hours.
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion and Future Directions
While there is currently no direct experimental data on the biological activities of 2-Methyl-5-phenylbenzylamine, the analysis of its structural features and comparison with related compounds strongly suggests a multifaceted pharmacological profile. The most promising areas for investigation are its potential as a monoamine oxidase inhibitor, a modulator of neurotransmitter transporters, an antifungal agent, and an anticancer compound.
The proposed synthetic route and experimental protocols in this guide provide a clear roadmap for the initial investigation of this novel molecule. Future research should focus on confirming these predicted activities, elucidating the specific mechanisms of action, and exploring the structure-activity relationships of this new chemical scaffold. Such studies will be crucial in determining the potential therapeutic applications of 2-Methyl-5-phenylbenzylamine and its derivatives.
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Kumar, A., & Singh, P. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(19), 10349-10367.
Kim, J., & Lee, J. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1636.
Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine.
Yilmaz, V. T., & Sünbül, A. B. (2026). Anticancer Effects of a Benzimidazole Derivative in Colorectal Cancer Cells: Involvement of Autophagy and Apoptosis. Preprints.org.
The Nuances of Affinity: A Technical Guide to the Receptor Binding Profiles of N-Benzylphenethylamine Analogs
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals In the landscape of neuropharmacology, the N-benzylphenethylamine scaffold represents a cornerstone for designing ligands wi...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the N-benzylphenethylamine scaffold represents a cornerstone for designing ligands with high affinity and selectivity for a range of critical central nervous system targets. While the specific compound "2-Methyl-5-phenylbenzylamine" is not extensively documented in existing literature, a deep dive into the structure-activity relationships (SAR) of its parent class offers profound insights for researchers and drug developers. This guide provides a comprehensive overview of the key molecular determinants that govern the receptor binding affinity of these compounds, with a particular focus on monoamine transporters and serotonin receptors. We will explore the causal relationships behind experimental design, detail robust protocols for affinity determination, and present a framework for the rational design of novel therapeutics.
The Pharmacological Significance of the N-Benzylphenethylamine Core
The N-benzylphenethylamine framework is a privileged structure in medicinal chemistry. Its derivatives are known to interact with a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making them valuable tools for probing neurological function and potential starting points for drug discovery programs targeting neuropsychiatric and neurodegenerative disorders.[1][2] Notably, this structural class has yielded potent and selective ligands for the serotonin (5-HT) receptors and the monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3]
The introduction of an N-benzyl group to a phenethylamine core can dramatically increase binding affinity and functional activity at these targets compared to simpler N-alkyl substitutions.[4][5] The nuanced interplay of substituents on both the phenethylamine and benzyl moieties allows for the fine-tuning of a compound's pharmacological profile, including its affinity, selectivity, and functional activity (i.e., agonist, antagonist, or inhibitor).
A particularly interesting area of research is the development of "atypical" dopamine transporter inhibitors.[6][7][8] These compounds, while inhibiting dopamine reuptake, do not produce the same abuse liability as traditional psychostimulants like cocaine.[6][7][8] This suggests that they may bind to the DAT in a different manner or stabilize a unique conformation of the transporter, a concept that underscores the importance of detailed binding studies.[9]
Deconstructing the Scaffold: Structure-Activity Relationships
The binding affinity of N-benzylphenethylamine analogs is a composite of interactions dictated by the specific substitutions on the core structure. Understanding these relationships is paramount for the rational design of new chemical entities.
Substitutions on the Phenethylamine Phenyl Ring
Modifications to the phenyl ring of the phenethylamine portion of the molecule are critical in determining both affinity and selectivity. For instance, in the context of 5-HT2A receptor agonists, substitutions at the 2 and 5 positions with methoxy groups are common features of high-affinity ligands.[10] The position and nature of these substituents influence the orientation of the molecule within the receptor's binding pocket.
The Role of the N-Benzyl Group
The N-benzyl substituent offers a rich vector for chemical modification to modulate receptor affinity.
Steric and Electronic Effects: The size and electronic properties of substituents on the benzyl ring can significantly impact binding. For 5-HT2A receptor ligands, ortho and meta substitutions on the benzyl group often enhance affinity, whereas para substitutions can be detrimental.[5]
Conformational Restraint: The N-benzyl group can influence the overall conformation of the molecule, locking it into a bioactive conformation that is favorable for receptor binding. This is a key principle in the design of conformationally constrained analogs to improve affinity and selectivity.[10][11]
Modifications to the Amine and Ethyl Linker
The nitrogen atom of the ethylamine linker is a crucial interaction point, often forming hydrogen bonds within the receptor binding site. The length and flexibility of the ethyl linker can also be modified to optimize the distance and geometry between the key pharmacophoric elements—the phenyl ring and the amine.
Quantifying Affinity: Experimental Protocols
The determination of receptor binding affinity is a cornerstone of pharmacological characterization. Radioligand binding assays are the gold standard for this purpose.
Radioligand Competition Binding Assay
This method measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a specific receptor. A lower Ki value indicates a higher binding affinity.[5]
Experimental Protocol: Radioligand Competition Binding Assay for a Target Receptor
Preparation of Receptor Source:
Utilize cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor) or brain tissue homogenates known to be rich in the target receptor.
Homogenize the cells or tissue in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Setup:
In a 96-well plate, combine the following in order:
Assay buffer.
A fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor). The concentration should be at or below the Kd of the radioligand for the receptor to ensure sensitive detection of competition.
A range of concentrations of the unlabeled test compound (e.g., a 2-Methyl-5-phenylbenzylamine analog).
The receptor membrane preparation.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
Separation of Bound and Free Radioligand:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
Quantification:
Place the filter discs into scintillation vials with a scintillation cocktail.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation and Controls:
Total Binding: Wells containing only the membrane preparation and radioligand.
Non-specific Binding: Wells containing the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand that saturates the receptor.
Specific Binding: Calculated as Total Binding - Non-specific Binding.
Visualizing the Concepts
Diagrams can aid in understanding the complex processes involved in receptor binding and experimental design.
Caption: Workflow for a Radioligand Competition Binding Assay.
Caption: Principle of Competitive Receptor Binding.
Future Directions and Conclusion
The N-benzylphenethylamine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on:
Improving Selectivity: Designing ligands that can differentiate between closely related receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) to minimize off-target effects.
Exploring Atypical Mechanisms: Elucidating the molecular interactions that lead to atypical pharmacological profiles, which could lead to safer and more effective therapeutics.[6][7][8]
Computational Approaches: Utilizing molecular docking and dynamics simulations to predict binding modes and affinities, thereby guiding the synthesis of new compounds.[12][13]
References
Avelar, A. J., Cao, J., Newman, A. H., & Beckstead, M. J. (2017). Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons. Neuropharmacology, 123, 410-419. [Link]
Avelar, A. J., et al. (2017). Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons. PubMed. [Link]
Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., & Schmitt, K. C. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and alcohol dependence, 147, 1–19. [Link]
Newman, A. H. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]
Zeino, M., et al. (2017). Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]
Braden, M. R., et al. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed. [Link]
Sandtner, W., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]
Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
Discovery and Development of Monoamine Transporter Ligands. Request PDF. [Link]
Candeias, S., et al. (2023). In silico characterization of ligand–receptor interactions for U‐47700, N,N‐didesmethyl‐U‐47700, U‐50488 at mu‐ an. UniCA IRIS. [Link]
Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. ResearchGate. [Link]
Kolacz, M., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. PMC. [Link]
Synthesis of 2-benzoylamino-N-phenylbenzamide 5a by condensation of... ResearchGate. [Link]
Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]
Reith, M. E. A., & Newman, A. H. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.27. [Link]
Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. [Link]
Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC. [Link]
Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (2021). Chirality, 33(10), 624-630. [Link]
Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]
Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. (2019). Journal of Global Pharma Technology, 11(09). [Link]
A Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-Methyl-5-phenylbenzylamine in Animal Models
Disclaimer: As of the writing of this guide, publicly available pharmacokinetic data for 2-Methyl-5-phenylbenzylamine is scarce. Therefore, this document serves as an in-depth, hypothetical framework based on established...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: As of the writing of this guide, publicly available pharmacokinetic data for 2-Methyl-5-phenylbenzylamine is scarce. Therefore, this document serves as an in-depth, hypothetical framework based on established principles of preclinical drug metabolism and pharmacokinetics (DMPK). The experimental protocols, data, and metabolic pathways presented herein are illustrative and synthesized from studies of structurally related compounds and general industry best practices. This guide is intended for researchers, scientists, and drug development professionals to inform the design and execution of pharmacokinetic studies for novel chemical entities like 2-Methyl-5-phenylbenzylamine.
Introduction
2-Methyl-5-phenylbenzylamine is a novel chemical entity with a structural motif that suggests potential biological activity. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental to its development as a potential therapeutic agent.[1] This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to elucidate the pharmacokinetic profile of 2-Methyl-5-phenylbenzylamine in preclinical animal models. The insights generated from these studies are critical for dose selection in toxicology studies, predicting human pharmacokinetics, and ensuring the safety and efficacy of the compound.[2]
Part 1: Physicochemical Properties and In Vitro ADME Profiling
A foundational understanding of a compound's physicochemical properties and its behavior in simplified biological systems is a prerequisite for meaningful in vivo studies.[3]
Physicochemical Characterization
Key physicochemical parameters dictate a compound's behavior in biological systems.
Parameter
Experimental Method
Hypothetical Value for 2-Methyl-5-phenylbenzylamine
Implication for Pharmacokinetics
Aqueous Solubility
Shake-flask method at various pH
50 µg/mL at pH 7.4
Moderate solubility may influence dissolution rate and oral absorption.
Log D/Log P
Shake-flask or HPLC method
Log D (pH 7.4) = 2.8
Indicates good lipophilicity, suggesting favorable membrane permeability but also potential for high protein binding and metabolism.
pKa
Potentiometric titration
9.2 (basic)
As a basic compound, its ionization state will vary in different physiological compartments, affecting its absorption and distribution.
In Vitro Permeability
The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability.
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion. 2-Methyl-5-phenylbenzylamine would likely exhibit high permeability due to its lipophilicity.
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier, providing insights into both passive and active transport mechanisms.[1][4]
Metabolic Stability
In vitro metabolism studies provide an early indication of a compound's susceptibility to enzymatic degradation.[3][5]
Experimental Protocol: Microsomal Stability Assay
Preparation: Incubate 2-Methyl-5-phenylbenzylamine (1 µM) with liver microsomes (0.5 mg/mL) from various species (rat, mouse, dog, human) and a NADPH regenerating system in a phosphate buffer (pH 7.4).[4]
Incubation: Incubate the mixture at 37°C, with samples taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Hypothetical Metabolic Stability Data
Species
In Vitro t½ (min)
Intrinsic Clearance (µL/min/mg protein)
Predicted In Vivo Hepatic Clearance
Mouse
15
92.4
High
Rat
25
55.4
Moderate to High
Dog
40
34.7
Moderate
Human
35
39.6
Moderate
These hypothetical data suggest that 2-Methyl-5-phenylbenzylamine is likely to be a moderately cleared compound in humans, with potential for species differences in metabolism.
Plasma Protein Binding
The extent of a compound's binding to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.[4]
Setup: Add 2-Methyl-5-phenylbenzylamine to plasma from different species in one chamber of a RED device, with buffer in the other chamber, separated by a semipermeable membrane.
Equilibration: Incubate the device at 37°C until equilibrium is reached.
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
Calculation: Calculate the fraction unbound (fu).
Hypothetical Plasma Protein Binding Data
Species
Percent Bound
Fraction Unbound (fu)
Mouse
92.5%
0.075
Rat
94.2%
0.058
Dog
91.8%
0.082
Human
95.5%
0.045
The high degree of plasma protein binding would suggest that a smaller fraction of the drug is available for pharmacological activity and clearance.
Part 2: In Vivo Pharmacokinetics in Animal Models
In vivo studies are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.[7] Rodents (e.g., rats) are typically used for initial studies, followed by a non-rodent species (e.g., dogs).[2]
Animal Model Selection
Rat (Sprague-Dawley): A common choice for initial pharmacokinetic and toxicology studies due to their well-characterized physiology and ease of handling.[8]
Dog (Beagle): Often used as the non-rodent species to assess inter-species differences in pharmacokinetics and metabolism.[2]
Study Design and Dosing
Routes of Administration:
Intravenous (IV): Administered as a bolus to determine parameters like clearance, volume of distribution, and elimination half-life, assuming 100% bioavailability.[8]
Oral (PO): Administered via gavage to assess oral absorption and bioavailability.[8]
Dose Selection: Doses should be selected based on tolerability studies and should be relevant to the anticipated therapeutic range.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Method
A robust and validated bioanalytical method is crucial for the accurate quantification of 2-Methyl-5-phenylbenzylamine in biological matrices.[6] LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.[6]
Protocol for Sample Preparation (Plasma)
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.
Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed.
Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.
Hypothetical Pharmacokinetic Parameters in Rats
The following table presents hypothetical pharmacokinetic parameters for 2-Methyl-5-phenylbenzylamine in rats following a 1 mg/kg IV dose and a 5 mg/kg PO dose.
Parameter
IV (1 mg/kg)
PO (5 mg/kg)
Description
Cmax (ng/mL)
250
180
Maximum observed plasma concentration.
Tmax (h)
0.08
1.0
Time to reach Cmax.
AUCinf (ng*h/mL)
450
1012
Area under the plasma concentration-time curve extrapolated to infinity.
t½ (h)
3.5
3.8
Elimination half-life.
CL (mL/min/kg)
37.0
-
Clearance.
Vss (L/kg)
9.8
-
Volume of distribution at steady state.
F (%)
-
45%
Oral bioavailability.
These hypothetical results suggest moderate oral bioavailability and a relatively high volume of distribution, indicating extensive tissue distribution.
Part 3: Metabolism and Excretion
Identifying the metabolic pathways and routes of excretion is critical for understanding the compound's fate in the body and for identifying potentially active or toxic metabolites.[1][9]
Metabolite Identification
In vitro studies using liver microsomes and hepatocytes can provide initial insights into potential metabolites.[10] In vivo samples (plasma, urine, and feces) from pharmacokinetic studies are then analyzed to confirm the presence of these metabolites.[11] High-resolution mass spectrometry is a powerful tool for structural elucidation of metabolites.[6]
Hypothetical Metabolic Pathway of 2-Methyl-5-phenylbenzylamine
Caption: A plausible metabolic pathway for 2-Methyl-5-phenylbenzylamine.
Based on its structure, potential metabolic pathways for 2-Methyl-5-phenylbenzylamine include:
Phase I Reactions:
Aromatic Hydroxylation: On the phenyl or benzyl ring, mediated by cytochrome P450 (CYP) enzymes.
N-dealkylation: Removal of the benzyl group.
Benzylic Oxidation: Oxidation of the methyl group.
Phase II Reactions:
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility for excretion.
Excretion Studies
Mass balance studies, often using a radiolabeled version of the compound, are conducted to determine the primary routes and extent of excretion.
Experimental Protocol: Mass Balance Study in Rats
Dosing: Administer a single dose of radiolabeled 2-Methyl-5-phenylbenzylamine to rats housed in metabolic cages.
Sample Collection: Collect urine, feces, and expired air over a period of several days until radioactivity is negligible.
Analysis: Quantify the radioactivity in all collected samples.
Data Analysis: Calculate the percentage of the administered dose recovered in each matrix.
Hypothetical Excretion Profile
Excretion Route
Percentage of Administered Dose
Feces
75%
Urine
20%
Bile (via cannulation)
65% (suggests significant biliary excretion and potential enterohepatic recirculation)
Total Recovery
95%
These hypothetical data suggest that biliary excretion is the primary route of elimination for 2-Methyl-5-phenylbenzylamine and its metabolites.
Conclusion
This technical guide outlines a comprehensive, albeit hypothetical, strategy for characterizing the pharmacokinetics of 2-Methyl-5-phenylbenzylamine in preclinical animal models. The proposed workflow, from in vitro ADME profiling to in vivo pharmacokinetic and metabolism studies, provides a robust framework for generating the critical data needed to support further drug development. The insights gained from such studies are indispensable for understanding the compound's disposition, guiding dose selection for safety and efficacy studies, and ultimately, for predicting its pharmacokinetic behavior in humans.
References
Analytical Methods. (n.d.). Japan Ministry of the Environment. Retrieved from [Link]
Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Example from nonclinical to clinical. (n.d.). Axcelead Drug Discovery Partners. Retrieved from [Link]
What ADME tests should be conducted for preclinical studies? (2013, July 3). XenoTech. Retrieved from [Link]
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]
Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Metabolism and in vitro assessment of the mutagenic activity of urinary extracts from rats after inhalation exposure to 1-methylnaphthalene. (2022). International Journal of Occupational Medicine and Environmental Health. Retrieved from [Link]
Recent advances in sample preparation techniques for effective bioanalytical methods. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Analytical methods. (n.d.). Helmholtz-Centre for Environmental Research - UFZ. Retrieved from [Link]
ADME/Pharmacology. (n.d.). IRBM. Retrieved from [Link]
Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024, September 12). Molecules. Retrieved from [Link]
The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. (1976). Xenobiotica. Retrieved from [Link]
Probing Protein–Ligand Methyl−π Interaction Geometries through Chemical Shift Measurements of Selectively Labeled Methyl Groups. (2020). Journal of the American Chemical Society. Retrieved from [Link]
Applications of Physiologically Based Pharmacokinetic Models in Veterinary Medicine. (2007, April 6). Virginia Tech. Retrieved from [Link]
Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. (2025, May 24). Scientific Reports. Retrieved from [Link]
Metabolism of 1- And 2-naphthylamine in Isolated Rat Hepatocytes. (1987). Carcinogenesis. Retrieved from [Link]
Development of Macrocyclic PRMT5−Adaptor Protein Interaction Inhibitors. (2022, November 15). Journal of Medicinal Chemistry. Retrieved from [Link]
Methyl probes in proteins for determining ligand binding mode in weak protein–ligand complexes. (2022, July 4). Nature Communications. Retrieved from [Link]
BMB510/MNE525 lecture - conformational changes in proteins. (2017, September 14). YouTube. Retrieved from [Link]
alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human). (1995). Journal of Analytical Toxicology. Retrieved from [Link]
Integrated metagenomics and targeted-metabolomics analysis of the effects of phenylalanine on loperamide-induced constipation in rats. (2022, September 29). Frontiers in Microbiology. Retrieved from [Link]
Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. (2022, December 17). Pharmaceutics. Retrieved from [Link]
High-throughput diversification of protein-ligand surfaces to discover chemical inducers of proximity. (2025, September 4). bioRxiv. Retrieved from [Link]
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Absorption, Distribution, Metabolism, and Excretion of [ 14 C]BS1801, a Selenium-Containing Drug Candidate, in Rats. (2023, December 15). Pharmaceutics. Retrieved from [Link]
Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. (2021). Journal of Chromatographic Science. Retrieved from [Link]
α-Methylation at benzylic fragment of N-aryl-N′-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model. (2015). ResearchGate. Retrieved from [Link]
Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. (n.d.). Connect Journals. Retrieved from [Link]
Application Note: Synthesis and Characterization of 2-Methyl-5-phenylbenzylamine
Introduction and Strategic Context 2-Methyl-5-phenylbenzylamine is a highly valuable bi-aryl building block utilized in the discovery and development of advanced agrochemicals and pharmaceuticals. Notably, it serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
2-Methyl-5-phenylbenzylamine is a highly valuable bi-aryl building block utilized in the discovery and development of advanced agrochemicals and pharmaceuticals. Notably, it serves as a critical intermediate in the synthesis of difluoromethyltriazolone compounds, which exhibit potent herbicidal and fungicidal properties[1].
For researchers scaling up discovery chemistry, the synthesis of primary benzylamines often presents challenges regarding over-alkylation or functional group incompatibility. This application note details a robust, two-step synthetic protocol starting from commercially available 5-bromo-2-methylbenzonitrile. The route leverages a highly selective Suzuki-Miyaura cross-coupling followed by a controlled hydride reduction, ensuring high fidelity and yield.
Synthetic Workflow and Mechanistic Rationale
The synthetic strategy is designed to establish the bi-aryl axis prior to the generation of the reactive primary amine.
Step 1: Suzuki-Miyaura Coupling. The cyano group is highly tolerant of standard palladium-catalyzed cross-coupling conditions. By reacting 5-bromo-2-methylbenzonitrile with phenylboronic acid, we establish the 5-phenyl substitution.
Step 2: Nitrile Reduction. The resulting bi-aryl nitrile is reduced using Lithium Aluminum Hydride (
LiAlH4
). While catalytic hydrogenation is an alternative,
LiAlH4
in tetrahydrofuran (THF) ensures complete conversion without the risk of reductive dehalogenation or partial reduction to the imine, provided a rigorous Fieser workup is employed to prevent aluminum emulsion formation.
Synthetic workflow for 2-Methyl-5-phenylbenzylamine via Suzuki coupling and reduction.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-phenylbenzonitrile
Objective: Form the bi-aryl linkage via a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Table 1: Reaction Stoichiometry (Step 1)
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Moles
5-Bromo-2-methylbenzonitrile
196.04
1.00
19.6 g
100 mmol
Phenylboronic acid
121.93
1.20
14.6 g
120 mmol
Pd(PPh3)4
1155.56
0.05
5.78 g
5 mmol
Potassium carbonate (
K2CO3
)
138.21
2.50
34.5 g
250 mmol
1,4-Dioxane /
H2O
(4:1)
N/A
Solvent
400 mL
N/A
Methodology:
Preparation: In a 1 L two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-methylbenzonitrile (19.6 g) and phenylboronic acid (14.6 g) in 320 mL of 1,4-dioxane.
Base Addition: Add 80 mL of distilled water containing the dissolved
K2CO3
(34.5 g).
Degassing (Critical Step): Sparge the biphasic mixture with inert Argon gas for 15 minutes to remove dissolved oxygen, which rapidly degrades the Pd(0) catalyst.
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (5.78 g) under a positive stream of Argon.
Reaction: Heat the mixture to 90°C using an oil bath and stir vigorously for 12 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 9:1) or LC-MS.
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, dilute with 300 mL of Ethyl Acetate, and separate the layers.
Washing & Drying: Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 2-methyl-5-phenylbenzonitrile as a white solid.
Step 2: Synthesis of 2-Methyl-5-phenylbenzylamine
Objective: Reduce the nitrile to a primary amine using Lithium Aluminum Hydride, utilizing a Fieser workup to isolate the product cleanly.
Table 2: Reaction Stoichiometry (Step 2)
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Moles
2-Methyl-5-phenylbenzonitrile
193.25
1.00
15.0 g
77.6 mmol
Lithium Aluminum Hydride (
LiAlH4
)
37.95
2.00
5.89 g
155.2 mmol
Tetrahydrofuran (THF), Anhydrous
N/A
Solvent
250 mL
N/A
Methodology:
Preparation: Flame-dry a 500 mL three-neck round-bottom flask. Equip it with a dropping funnel, an Argon inlet, and a reflux condenser.
Hydride Suspension: Suspend
LiAlH4
(5.89 g) in 150 mL of anhydrous THF and cool the flask to 0°C using an ice-water bath.
Substrate Addition: Dissolve 2-methyl-5-phenylbenzonitrile (15.0 g) in 100 mL of anhydrous THF. Transfer this to the dropping funnel and add dropwise to the
LiAlH4
suspension over 30 minutes to control the exothermic hydrogen evolution.
Reduction: Once the addition is complete, remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66°C) for 4 hours.
Fieser Workup (Critical Step): Causality Note: Standard aqueous quenching of
LiAlH4
creates an unfilterable, gelatinous aluminum hydroxide emulsion. The Fieser method precipitates granular aluminate salts.
Cool the reaction to 0°C.
Slowly add 5.9 mL of distilled water dropwise (highly exothermic).
Add 5.9 mL of 15% aqueous NaOH solution.
Add 17.7 mL of distilled water.
Warm to room temperature and stir vigorously for 15 minutes until a white, granular precipitate forms.
Isolation: Filter the mixture through a fritted glass funnel. Wash the filter cake thoroughly with hot THF (3 x 50 mL) to ensure complete extraction of the amine.
Final Purification: Concentrate the filtrate in vacuo. To ensure absolute purity, dissolve the crude amine in diethyl ether and extract with 1M HCl. Separate the aqueous layer, basify it to pH 12 using 2M NaOH, and back-extract with dichloromethane. Dry the organic layer over
Na2SO4
and concentrate to yield 2-Methyl-5-phenylbenzylamine as a pale yellow viscous oil.
Analytical Characterization
To validate the structural integrity of the synthesized 2-Methyl-5-phenylbenzylamine, the following analytical parameters should be verified:
1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the benzylic protons (
−CH2NH2
) around
δ
3.85 ppm (2H, s), the methyl group around
δ
2.35 ppm (3H, s), and a broad singlet for the amine protons (
−NH2
) around
δ
1.50 ppm (2H, br s, exchanges with
D2O
).
LC-MS (ESI+): Calculated for
C14H15N
[M+H]+: 198.13; Found: 198.1.
References
Moriya, K., et al. (2002). Difluoromethyltriazolone compounds, use of the same, and intermediates for the compounds. European Patent Office. EP1238975A1.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at:[Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 584). John Wiley & Sons. (Reference for the standard Fieser Workup methodology). Available at:[Link]
A Robust, Validated HPLC Method for the Quantification of 2-Methyl-5-phenylbenzylamine
An Application Note: Abstract This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for th...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note:
Abstract
This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Methyl-5-phenylbenzylamine. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength, and provide a step-by-step protocol for method validation, covering specificity, linearity, accuracy, precision, and robustness. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Physicochemical Analysis
2-Methyl-5-phenylbenzylamine is a primary amine with a biphenyl-like structure, making it a relevant scaffold in medicinal chemistry and materials science. Accurate quantification of this analyte is critical for reaction monitoring, purity assessment, and quality control. The development of a reliable HPLC method requires a foundational understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.
Table 1: Physicochemical Properties of 2-Methyl-5-phenylbenzylamine (Predicted)
Property
Value
Implication for HPLC Method Development
Molecular Formula
C₁₄H₁₅N
---
Molecular Weight
197.28 g/mol
---
pKa (Predicted)
~9.5 (Amine)
The basic nature of the amine necessitates a mobile phase pH below 7.5 to ensure it is in its protonated, more polar form, leading to better peak shape and retention on a C18 column.
logP (Predicted)
~3.8
The high logP value indicates significant hydrophobicity, suggesting strong retention on a reversed-phase column like C18 and the need for a high percentage of organic solvent for elution.
UV Absorption (Predicted)
~254 nm
The phenyl rings suggest strong UV absorbance, making UV detection a suitable and sensitive choice. A full UV scan is recommended to determine the optimal wavelength (λmax).
The predicted properties suggest that a reversed-phase HPLC method with UV detection is the most logical starting point. The amine group is susceptible to peak tailing due to interactions with residual silanols on the silica support of the column. This can be mitigated by using a modern, end-capped column and by carefully controlling the mobile phase pH.
HPLC Method Development Strategy
Our strategy is a systematic, multi-step process designed to achieve optimal separation and quantification. The workflow begins with initial screening of columns and mobile phases, followed by fine-tuning of chromatographic parameters, and concluding with full validation.
Figure 1: A systematic workflow for HPLC method development.
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
Rationale:
Based on the analyte's hydrophobic nature (logP ~3.8), a C18 column is selected for its strong retentive capabilities. Acetonitrile is chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. A mobile phase pH of ~3.0, achieved with 0.1% formic acid, ensures the primary amine is fully protonated (pH << pKa), promoting good peak shape and preventing interactions with silanol groups.
Protocol:
Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-Methyl-5-phenylbenzylamine in acetonitrile. From this, prepare a working standard of 100 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection: DAD, 254 nm (Verify λmax with a UV scan from 200-400 nm).
Gradient: Start with a broad scouting gradient to determine the approximate elution composition.
Table 2: Scouting Gradient Program
Time (min)
% Mobile Phase B (ACN)
0.0
40
15.0
95
17.0
95
17.1
40
20.0
40
Method Optimization
After the initial scouting run, the gradient is optimized to reduce the run time while maintaining good resolution and peak shape. Assuming the analyte elutes at approximately 60% Acetonitrile, the gradient can be sharpened around this point.
Protocol: Optimized Isocratic Method
Through experimentation, an isocratic method was found to be suitable, offering simplicity and robustness.
Mobile Phase: 65% Acetonitrile / 35% Water (with 0.1% Formic Acid in the aqueous portion).
Flow Rate: 1.2 mL/min.
Column Temperature: 35 °C.
Run Time: 7 minutes.
Rationale for Optimization Choices:
Isocratic Elution: Simplifies the method, improves reproducibility, and reduces equilibration times.
Increased Flow Rate: Shortens the analysis time without significant loss of efficiency, as indicated by the plate count.
Elevated Temperature: Decreases mobile phase viscosity, lowers backpressure, and can improve peak symmetry.
Method Validation Protocol (ICH Q2(R1))
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guidelines.
Figure 2: Key parameters for HPLC method validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Protocol:
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
Inject the 2-Methyl-5-phenylbenzylamine standard solution.
Use the DAD to perform peak purity analysis on the analyte peak. The purity angle should be less than the purity threshold.
If available, spike the sample with known related substances to demonstrate resolution.
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the detector response.
Protocol:
Prepare a series of at least five calibration standards from the stock solution, ranging from 5 µg/mL to 150 µg/mL.
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
This can be done by spiking a placebo matrix with known amounts of the analyte.
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-day Precision):
Prepare six individual samples at 100% of the target concentration.
Analyze them on the same day, with the same analyst and instrument.
Calculate the relative standard deviation (%RSD). It should be ≤ 2.0%.
Intermediate Precision (Inter-day Precision):
Repeat the analysis on a different day with a different analyst or on a different instrument.
Calculate the %RSD for the combined data from both days. It should be ≤ 2.0%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min).
Column Temperature (± 2 °C).
Mobile Phase Composition (± 2% organic).
Inject a standard solution for each condition.
Evaluate the impact on retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 1.5
Theoretical Plates (N)
> 2000
%RSD for 6 replicate injections
≤ 1.0%
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an RP-HPLC method for 2-Methyl-5-phenylbenzylamine. By systematically evaluating and optimizing chromatographic parameters, we have established a robust, isocratic method capable of providing accurate and precise results in under 7 minutes. The detailed validation protocols ensure the method's suitability for its intended purpose in a regulated environment, adhering to ICH guidelines. This approach can be adapted for other similar primary amines and hydrophobic molecules.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Method
Application Notes: Leveraging the 2-Methyl-5-phenylbenzylamine Scaffold for Novel Drug Discovery
Abstract The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This guide introduces 2-Methyl-5-phenylbenzylamine, a promising yet underexplored chemical scaffold. We...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This guide introduces 2-Methyl-5-phenylbenzylamine, a promising yet underexplored chemical scaffold. We present a comprehensive rationale for its use as a precursor in drug design, capitalizing on the well-established pharmacological relevance of its constituent biphenyl and benzylamine moieties. This document provides a strategic framework for researchers, including proposed synthetic routes, detailed protocols for library generation, and a systematic approach to establishing structure-activity relationships (SAR). Our objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to exploit this scaffold for the generation of next-generation therapeutics.
The design of this precursor is rooted in the strategic combination of two "privileged" structural motifs known to interact with a wide range of biological targets.[1] The core value proposition is the unique three-dimensional arrangement of key pharmacophoric features offered by this specific substitution pattern.
The Biphenyl Moiety: A Versatile Scaffolding Element
The biphenyl group is a cornerstone of medicinal chemistry, found in numerous marketed drugs.[2] It serves as a rigid scaffold that projects substituents into defined vectors, enabling precise interactions with target proteins. However, the lipophilicity of the biphenyl group can sometimes present challenges for pharmacokinetic properties.[2] This perceived drawback is, in fact, an opportunity for strategic optimization. The 2-Methyl-5-phenylbenzylamine scaffold allows for systematic exploration of bioisosteric replacements for the distal phenyl ring.[3][4] Replacing the phenyl ring with heterocycles or saturated bicyclic systems can modulate solubility, reduce metabolic liability, and generate novel intellectual property.[3][5]
The Benzylamine Core: A Gateway to CNS and Beyond
The benzylamine and its parent, the 2-phenethylamine scaffold, are integral to a vast number of neurologically active agents.[6] This motif is a common feature in ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, as well as various enzymes and transporters.[6][7][8] The primary amine of the 2-Methyl-5-phenylbenzylamine precursor provides a critical handle for derivatization, allowing for the introduction of a wide array of functional groups to probe interactions with target proteins and fine-tune the compound's physicochemical properties.
The Strategic Advantage of the Combined Scaffold
The novelty of 2-Methyl-5-phenylbenzylamine lies in its specific arrangement. The biphenyl unit acts as a lipophilic anchor and a platform for vectoral projection, while the benzylamine portion provides the key interactive element (the basic nitrogen) and a point for diversification. The methyl group on the proximal ring can serve multiple purposes:
Steric Influence: It can induce a twist in the biphenyl system, influencing the overall conformation and potentially locking the molecule into a bioactive shape.
Metabolic Blocker: It can prevent metabolic oxidation at that position, potentially improving the compound's half-life.
Hydrophobic Interaction: It provides an additional point for van der Waals interactions within a target's binding pocket.
This unique combination makes the scaffold an excellent starting point for generating libraries aimed at a multitude of targets, particularly within oncology, inflammation, and neuroscience.
Synthetic Enablement and Library Generation Workflow
A key aspect of leveraging a new scaffold is its synthetic accessibility. We propose a robust and flexible synthetic strategy that allows for the efficient production of the core precursor and its subsequent diversification.
Proposed Synthesis of the Core Scaffold
The synthesis of 2-Methyl-5-phenylbenzylamine can be achieved through a convergent route, as outlined below. A Suzuki coupling reaction is proposed for the key biphenyl bond formation due to its high functional group tolerance and reliability.
Protocol 1: Synthesis of 2-Methyl-5-phenylbenzylamine
Step 1: Suzuki Coupling.
To a degassed solution of 5-bromo-2-methylbenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq).
Bubble argon through the mixture for 15 minutes.
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product (2-methyl-5-phenylbenzaldehyde) by column chromatography on silica gel.
Step 2: Reductive Amination.
Dissolve the purified 2-methyl-5-phenylbenzaldehyde (1.0 eq) in methanol.
Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq) in portions at 0 °C.
Allow the reaction to stir at room temperature overnight.
Quench the reaction by adding 1M HCl until the pH is ~2 to decompose excess reducing agent.
Basify the mixture with 2M NaOH to pH ~10-11.
Extract the product with dichloromethane (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-Methyl-5-phenylbenzylamine.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Library Generation Workflow
The precursor is designed for facile diversification. The primary amine can be functionalized via reductive amination, acylation, sulfonylation, or urea/thiourea formation to generate a diverse library of analogs.
Caption: High-level workflow for drug discovery using the precursor.
Application Protocol: Generation of a 100-Member Amide Library
This protocol describes the parallel synthesis of an amide library to explore the chemical space around the benzylamine core.
Protocol 2: Parallel Acylation for Amide Library Synthesis
Array Preparation:
In a 96-well plate, dispense a solution of 2-Methyl-5-phenylbenzylamine (1.0 eq, e.g., 25 µmol) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) into each of the 100 reaction wells.
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to each well.
Reagent Addition:
Prepare stock solutions of 100 different acid chlorides or activated carboxylic acids (using a coupling agent like HATU) in an appropriate solvent.
Using a liquid handling robot or multichannel pipette, add each unique acid chloride (1.1 eq) to a corresponding well in the reaction plate.
Reaction Incubation:
Seal the reaction plate and allow it to shake at room temperature for 16 hours.
Workup and Purification:
Quench the reactions by adding water to each well.
Perform liquid-liquid extraction directly in the plate or using a parallel extraction system. Extract with an organic solvent like ethyl acetate.
The organic layers can be passed through a plug of silica or a suitable scavenging resin to remove excess reagents and byproducts.
Concentrate the purified compounds in a parallel evaporator.
Analysis and Archiving:
Perform quality control on each well using LC-MS to confirm product identity and purity.
Normalize the concentration of each compound and create a master plate for biological screening.
Structure-Activity Relationship (SAR) Cascade and Lead Optimization
A systematic SAR study is crucial for converting initial hits into viable lead compounds.[9] The initial library screen will provide valuable data on which functional groups are tolerated or preferred at the amine position.
Initial SAR Analysis
The data from the primary screen should be tabulated to identify initial trends.
Table 1: Hypothetical SAR Data for an Amide Library (Target: Kinase X)
Compound ID
R-Group (from R-COCl)
IC₅₀ (nM)
Notes
Precursor
H (amine)
>10,000
Inactive
LIB-001
-CH₃ (Acetyl)
8,500
Weak activity
LIB-024
-Phenyl
1,200
Moderate activity
LIB-045
-4-Fluorophenyl
350
Potent, suggests halogen bond potential
LIB-067
-Cyclohexyl
2,500
Lipophilic aliphatic tolerated
LIB-089
-3-Pyridyl
420
Potent, suggests H-bond acceptor is beneficial
LIB-095
-2-Thienyl
780
Heteroaromatics are well-tolerated
From this hypothetical data, one can infer that aromatic and heteroaromatic groups are preferred, with specific substitutions (like 4-fluoro and 3-pyridyl) significantly enhancing potency.
The Iterative SAR Cycle
Drug discovery is an iterative process. The results from one round of synthesis and testing inform the design of the next generation of compounds.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Advanced Lead Optimization Strategies
Once a promising lead is identified (e.g., an analog with nanomolar potency), optimization efforts should focus on improving its drug-like properties.
Metabolic Stability: If the biphenyl moiety is identified as a metabolic hotspot, consider "scaffold hopping" or bioisosteric replacement.[10] Replace the distal phenyl ring with a pyridine, pyrimidine, or a saturated bicyclic system to block metabolism and improve solubility.[3][5]
Solubility and Permeability: Fine-tune the logP by modifying peripheral substituents. Introducing polar groups or reducing the overall lipophilicity can enhance aqueous solubility.
Off-Target Selectivity: If the lead shows activity against unintended targets, refine its structure to enhance selectivity. This may involve introducing steric bulk to prevent binding to smaller off-target pockets or introducing specific interactions unique to the desired target.
Conclusion
The 2-Methyl-5-phenylbenzylamine scaffold represents a fertile starting point for innovative drug discovery campaigns. Its rational design combines features of known pharmacophores in a novel arrangement, providing a robust platform for generating diverse chemical libraries. The synthetic strategies and protocols outlined in this guide offer a clear path for researchers to synthesize, derivatize, and evaluate compounds based on this promising precursor. By employing a systematic and iterative approach to SAR, research teams can efficiently navigate the path from initial hit to optimized lead candidate, unlocking the full therapeutic potential of this versatile chemical scaffold.
Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]
Lee, S. H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomol Ther (Seoul), 31(2), 176–182. [Link]
ResearchGate. Structure-activity Relationship Model for Predicting the Hallucinogenic Activity of Phenylalkylamines. [Link]
Nielsen, M. S., et al. (2017). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chem Neurosci, 8(8), 1767-1774. [Link]
Rios, R., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel), 14(3), 263. [Link]
Drug Design Org. Structure Activity Relationships (SAR). [Link]
Singh, S. K., et al. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorg Med Chem, 16(5), 2422-2430. [Link]
Liu, C., et al. (2016). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. Bioorg Med Chem, 24(1), 100-106. [Link]
Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
Deumeni, B. N., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. RSC Med Chem, 14(5), 967-974. [Link]
ResearchGate. Synthesis of 2-benzoylamino-N-phenylbenzamide 5a by condensation of... [Link]
NIPER, S.A.S. Nagar. Scaffold Hopping in Drug Discovery. [Link]
BioSolveIT. Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif. [Link]
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. J Med Chem, 57(19), 8099-8110. [Link]
Brauer, G. M. (1963). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(3), 229. [Link]
Postila, P. A., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 75. [Link]
Google Patents.
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Curr Opin Chem Biol, 14(3), 347-361. [Link]
Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442. [Link]
Lakshmi, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5808. [Link]
Kumar, P., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Lett Drug Des Discov, 15(11), 1189-1200. [Link]
Kim, S., et al. (2021). Scaffold-based molecular design with a graph generative model. Chem. Sci., 12, 8013-8024. [Link]
el-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Arch Pharm (Weinheim), 336(1), 7-17. [Link]
Catalytic Hydrogenation Methods for 2-Methyl-5-phenylbenzylamine Production: Application Notes & Protocols
Executive Summary: The Biaryl Amine Challenge 2-Methyl-5-phenylbenzylamine is a highly valued biaryl primary amine intermediate, frequently utilized in the synthesis of advanced pharmaceutical APIs and complex agrochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Biaryl Amine Challenge
2-Methyl-5-phenylbenzylamine is a highly valued biaryl primary amine intermediate, frequently utilized in the synthesis of advanced pharmaceutical APIs and complex agrochemicals, such as difluoromethyltriazolone derivatives (1[1]). The synthesis of this molecule via the catalytic hydrogenation of 2-methyl-5-phenylbenzonitrile presents a classic chemoselectivity challenge.
As an Application Scientist, I designed this guide to address the two primary failure modes in benzylamine production: the nucleophilic condensation of intermediates leading to secondary amines, and the over-reduction (hydrogenolysis) of the C-N bond. The protocols detailed herein are engineered as self-validating systems to ensure high-fidelity primary amine yields across both discovery and process-scale environments.
The reduction of a nitrile group (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds via a highly reactive imine intermediate (R-CH=NH). Depending on the reaction conditions, this imine can undergo nucleophilic attack by the newly formed primary amine to afford unwanted secondary and tertiary amines (2[2]).
Furthermore, benzylamines are highly susceptible to hydrogenolysis. Over highly active catalysts like Palladium on Carbon (Pd/C), the benzylamine hydrogenolysis stage obeys zero-order kinetics, cleaving the C-N bond to yield 2-methyl-5-phenyltoluene—a catastrophic loss of the functional group (3[3]). To circumvent these issues without requiring ammonia additives, highly dispersed Ni/SiC catalysts have recently been developed, though Raney Nickel remains the industrial standard (4[4]).
Catalytic hydrogenation pathway highlighting primary amine formation and side reactions.
Quantitative Catalyst Evaluation
To select the optimal protocol for your specific scale and downstream requirements, consult the comparative data below. The causality of these parameters is rooted in balancing reaction kinetics with thermodynamic suppression of side products.
Catalyst System
Solvent Environment
Additive Strategy
Temp (°C)
H₂ Pressure (bar)
Primary Amine Selectivity
Key Operational Limitation
Raney Nickel
Methanol
NH₃ (excess)
25–50
10–30
>95%
Pyrophoric catalyst handling
Pd/C (5-10%)
Ethanol
HCl (1.1 eq)
20–25
1–5
~90%
Risk of hydrogenolysis (toluene byproduct)
Pd/C (5-10%)
THF/MeOH
Boc₂O (1.1 eq)
25
1–5
>98% (as Boc-amine)
Requires subsequent deprotection step
Sponge Cobalt
Methanol
NH₃ (excess)
50–70
30–50
>90%
Requires high-pressure reactor vessels
Self-Validating Experimental Protocols
Workflow for the catalytic hydrogenation of benzonitriles to primary benzylamines.
Rationale: The massive excess of ammonia shifts the reaction equilibrium, effectively outcompeting the primary amine for nucleophilic attack on the imine intermediate. Raney Nickel is chosen over Palladium to eliminate the risk of C-N bond hydrogenolysis.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 2-methyl-5-phenylbenzonitrile (10.0 g, 51.7 mmol) in 100 mL of 7N ammonia in methanol. Causality: The 7N concentration ensures an overwhelming molar excess of NH₃ to trap the imine.
Catalyst Loading: Under a strict Argon atmosphere, carefully add 1.5 g of Raney Nickel (slurry in water, washed 3x with methanol prior to use). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.
Hydrogenation: Seal the autoclave reactor, purge three times with Nitrogen, then three times with Hydrogen. Pressurize to 20 bar H₂ and heat to 40°C with vigorous stirring (800 rpm).
Self-Validation Point (Reaction Monitoring): Monitor the hydrogen uptake via the mass flow controller or pressure drop. A sharp cessation of pressure drop indicates complete conversion of the nitrile. Continuing the reaction beyond this point does not increase yield but slightly increases the risk of biphenyl ring reduction.
Workup: Vent the reactor and purge with Nitrogen. Filter the catalyst through a pad of Celite under an inert atmosphere. Wash the pad with methanol (50 mL).
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in 1M HCl (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 12, and extract the free 2-methyl-5-phenylbenzylamine with dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
Protocol B: In Situ Boc-Protection with Pd/C (Discovery Scale)
Rationale: For lab-scale synthesis where high-pressure reactors or pyrophoric catalysts are undesirable, Pd/C can be used safely at atmospheric pressure if the primary amine is immediately deactivated upon formation. Di-tert-butyl dicarbonate (Boc₂O) traps the amine as a carbamate, eliminating its nucleophilicity and sterically hindering the C-N bond from hydrogenolysis.
Step-by-Step Methodology:
Reaction Assembly: In a 250 mL round-bottom flask, dissolve 2-methyl-5-phenylbenzonitrile (2.0 g, 10.3 mmol) and Boc₂O (2.47 g, 11.3 mmol, 1.1 eq) in 40 mL of dry THF and 10 mL of Methanol.
Catalyst Addition: Add 10% Pd/C (0.2 g, 10 wt%).
Hydrogenation: Evacuate the flask and backfill with Hydrogen via a balloon (1 atm). Stir vigorously at 25°C for 12 hours.
Self-Validation Point (Internal Control): The stoichiometric consumption of Boc₂O acts as a self-validating internal control. If TLC (Hexanes/EtOAc 4:1) indicates unreacted nitrile but Boc₂O is depleted, it signals premature catalyst deactivation rather than incomplete reduction.
Workup: Filter the mixture through Celite, wash with THF, and concentrate. The resulting N-Boc-2-methyl-5-phenylbenzylamine can be purified via flash chromatography.
Deprotection: Stir the intermediate in 4M HCl in Dioxane for 2 hours at room temperature to yield the highly pure 2-methyl-5-phenylbenzylamine hydrochloride salt.
Best solvents for extracting 2-Methyl-5-phenylbenzylamine from aqueous solutions
Application Note & Protocol Topic: Strategic Solvent Selection for the Efficient Extraction of 2-Methyl-5-phenylbenzylamine from Aqueous Solutions Abstract This document provides a comprehensive guide for researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Strategic Solvent Selection for the Efficient Extraction of 2-Methyl-5-phenylbenzylamine from Aqueous Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal organic solvents for the liquid-liquid extraction (LLE) of 2-Methyl-5-phenylbenzylamine from aqueous solutions. Due to the scarcity of published physicochemical data for this specific compound, this note establishes a framework based on fundamental chemical principles and analogous aromatic amines. We delve into the critical role of pH adjustment in manipulating the compound's partition coefficient, present a comparative analysis of suitable solvents, and provide a detailed, self-validating protocol for an empirical screening study. The methodologies outlined herein are designed to be robust and adaptable, enabling the efficient isolation and purification of this and structurally related amine compounds.
Foundational Principles of Extraction
The successful extraction of an amine from an aqueous matrix is not merely a matter of solvent selection; it is an application of chemical equilibrium principles. The strategy hinges on controlling the ionization state of the target molecule to maximize its affinity for the organic phase.
2-Methyl-5-phenylbenzylamine is a secondary aromatic amine. Its structure, featuring two phenyl rings, confers significant lipophilicity (hydrophobicity). The secondary amine group provides a site for protonation, making its solubility highly dependent on pH.
Solubility: In its neutral, non-protonated form, the compound is expected to have low solubility in water and high solubility in a range of organic solvents. When protonated (at acidic pH), it forms an ammonium salt, which is significantly more soluble in water.
The Imperative of pH Control
The efficiency of extracting a basic compound like 2-Methyl-5-phenylbenzylamine is governed by its acid-base equilibrium in the aqueous phase. This relationship is described by the Henderson-Hasselbalch equation. For the extraction to be effective, the amine must be in its neutral, "free base" form.
To achieve this, the pH of the aqueous solution must be raised significantly above the pKa of the amine's conjugate acid. A general rule of thumb is to adjust the aqueous phase to a pH at least 2 units higher than the pKa, which ensures that >99% of the amine is in its deprotonated, neutral state, thereby maximizing its partitioning into the organic solvent[2].
Adding a base (e.g., NaOH) shifts this equilibrium to the right, favoring the formation of the neutral amine, which can then be extracted.
Caption: pH-dependent equilibrium of 2-Methyl-5-phenylbenzylamine.
Criteria for Solvent Selection
An ideal extraction solvent should possess several key attributes:
High Partition Coefficient (K): The solvent must strongly solvate the neutral amine, leading to a high concentration in the organic phase relative to the aqueous phase at equilibrium.
Immiscibility with Water: The solvent should form a distinct layer with minimal mutual solubility to prevent emulsion formation and loss of solvent or analyte.
Density Difference: A significant density difference from water (either higher or lower) facilitates clean and easy separation of the two phases in a separatory funnel.
Volatility: A relatively low boiling point allows for easy removal of the solvent after extraction to isolate the purified compound, without requiring excessive heat that could cause degradation[3].
Chemical Inertness: The solvent must not react with the analyte or other components in the mixture. For instance, ethyl acetate can be susceptible to hydrolysis under strongly basic conditions and may not be suitable for prolonged extractions if the amine is nucleophilic[4].
Safety and Environmental Profile: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact. For example, dichloromethane is an excellent solvent but is a suspected carcinogen, prompting the use of alternatives like 2-methyltetrahydrofuran (2-MeTHF) in many modern applications.
Comparative Evaluation of Candidate Solvents
Based on the principles above, several common water-immiscible solvents are candidates for extracting 2-Methyl-5-phenylbenzylamine. Their relevant properties are summarized below.
Solvent
Density (g/mL)
Boiling Point (°C)
Polarity
Key Characteristics & Considerations
Toluene
0.87
111
Nonpolar
Excellent for nonpolar compounds. Good density difference. High boiling point requires more energy for removal.
Dichloromethane (DCM)
1.33
40
Polar aprotic
High density (forms lower layer). Excellent solvent for a wide range of organic compounds. Volatile and easy to remove. Health and safety concerns.
Ethyl Acetate (EtOAc)
0.90
77
Moderately Polar
Good general-purpose solvent. Lower toxicity than DCM. Can be partially soluble in water and susceptible to hydrolysis at high pH.
Methyl tert-butyl ether (MTBE)
0.74
55
Nonpolar
Low density and low boiling point. Less prone to peroxide formation than diethyl ether. Good alternative to DCM and Et₂O.
2-Methyltetrahydrofuran (2-MeTHF)
0.86
80
Moderately Polar
"Green" solvent alternative. Higher boiling point than THF, less miscible with water. Good performance for amine extractions[4].
Hexanes
~0.66
~69
Nonpolar
Very nonpolar, suitable for highly lipophilic compounds. Low density. May be too nonpolar if the amine has residual polarity[5].
Standard Operating Protocol: Solvent Screening for Extraction Efficiency
This protocol provides a reliable, step-by-step method to empirically determine the most effective solvent for extracting 2-Methyl-5-phenylbenzylamine. The procedure is designed to be self-validating through accurate quantification.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
100 mL separatory funnels
pH meter or pH indicator strips
Analytical balance
Rotary evaporator or nitrogen blow-down apparatus
Quantification instrument (e.g., HPLC-UV, GC-FID)
Experimental Workflow Diagram
Caption: Workflow for comparative solvent screening.
Step-by-Step Procedure
Preparation of Aqueous Phase: Prepare a stock solution of 2-Methyl-5-phenylbenzylamine in deionized water at a known concentration (e.g., 100 mg in 100 mL). If solubility is low, a co-solvent like methanol may be used, but its volume should be minimized (<5%) to avoid affecting the partitioning.
pH Adjustment: Transfer 20 mL of the aqueous stock solution to a 100 mL separatory funnel. Add 2M NaOH dropwise while monitoring the pH. Continue adding until the pH is stable at ≥ 12.0. This ensures complete deprotonation of the amine[2][6][7].
Solvent Addition: Add 20 mL of the first candidate solvent (e.g., Toluene) to the separatory funnel.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. A sharp interface should be visible.
Collection: Carefully drain the organic layer into a clean, dry flask. (Note: DCM will be the bottom layer; all other listed solvents will be the top layer).
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
Quantification:
Gravimetric Method (Simple): Accurately weigh a clean, empty round-bottom flask. Transfer the dried organic extract to it and remove the solvent using a rotary evaporator. Reweigh the flask with the residue to determine the mass of extracted amine.
Chromatographic Method (Preferred): Prepare a calibration curve for the amine using the chosen analytical method (HPLC or GC). Dilute a small, known volume of the organic extract and analyze it to determine the exact concentration of the amine.
Repeat: Perform steps 2-8 in triplicate for each candidate solvent to ensure reproducibility.
Data Analysis and Interpretation
Calculate the extraction efficiency for each solvent using the formula:
% Recovery = (Mass of Amine Recovered in Organic Phase / Initial Mass of Amine in Aqueous Phase) x 100
The results should be tabulated for clear comparison. The solvent providing the highest, most consistent % recovery is the optimal choice for this application.
Conclusion and Recommendations
The efficient extraction of 2-Methyl-5-phenylbenzylamine from aqueous solutions is fundamentally dependent on converting the amine to its neutral, free-base form by adjusting the aqueous pH to a value greater than 11-12. Based on the lipophilic nature of the target compound, nonpolar solvents such as Toluene and MTBE are predicted to offer high extraction efficiency. Dichloromethane is also an excellent solvent but carries health risks. For a greener process, 2-MeTHF is a highly recommended alternative. The final selection should be confirmed by the empirical data generated from the protocol described in this note. This systematic approach ensures the development of a robust, efficient, and scalable purification process.
References
Lee, H. K., et al. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. [Link][7]
Lee, H. K., et al. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A. [Link][6]
Dadfarnia, S., et al. (2013). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. [Link][8]
Reddit r/chemistry discussion on extraction solvents for amines. (2023). Reddit. [Link][4]
Babu, R. S., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, ACS Publications. [Link][5]
Reddit r/Chempros discussion on amine workup. (2024). Reddit. [Link]
Bloomer, D. R. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation. U.S. Patent 3,433,788. [3]
Ho, T. D., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants. Microchemical Journal. [Link]
Hoff, D. R., et al. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures. WIPO Patent WO2020060970A1. [2]
Troubleshooting impurities during 2-Methyl-5-phenylbenzylamine crystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for the crystallization of 2-Methyl-5-phenylbenzylamine. This docume...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for the crystallization of 2-Methyl-5-phenylbenzylamine. This document offers practical, field-proven insights and detailed protocols to address common challenges related to impurity removal and crystal quality.
Introduction: The Critical Role of Crystallization in Purity
Crystallization is a pivotal purification technique in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. For 2-Methyl-5-phenylbenzylamine, a substituted benzylamine derivative, achieving high purity is essential for its intended application. The efficiency of impurity rejection during crystallization is highly dependent on a well-designed process that considers solvent selection, supersaturation control, and a thorough understanding of potential impurities.
This guide will address common issues encountered during the crystallization of 2-Methyl-5-phenylbenzylamine, with a focus on impurities arising from its synthesis, most commonly via the reductive amination of 2-methyl-5-phenylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my crude 2-Methyl-5-phenylbenzylamine?
A1: Impurities in 2-Methyl-5-phenylbenzylamine typically originate from the synthetic route. Assuming a reductive amination pathway, you should be aware of the following potential impurities:
Unreacted Starting Materials: Residual 2-methyl-5-phenylbenzaldehyde and the amine source (e.g., ammonia).
Imine Intermediate: The N-benzylidene-2-methyl-5-phenylbenzylamine intermediate may not have been fully reduced.
Over-alkylation Products: The primary amine product can react further with the aldehyde and reducing agent to form secondary (di-(2-methyl-5-phenylmethyl)amine) and tertiary amines.[1]
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2]
Side-products from the Aldehyde: Cannizzaro reaction of the starting aldehyde can lead to the corresponding alcohol and carboxylic acid.
Q2: How do I choose the best solvent for the crystallization of 2-Methyl-5-phenylbenzylamine?
A2: The ideal solvent is one in which your product is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For aromatic amines, a good starting point for solvent screening includes:
Alcohols: Methanol, ethanol, isopropanol.
Esters: Ethyl acetate.
Aromatic Hydrocarbons: Toluene.
Ethers: Methyl tert-butyl ether (MTBE).
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) can be very effective. Common examples include ethanol/water, ethyl acetate/heptane, or toluene/heptane.
A systematic solvent screening is highly recommended.
Q3: My product is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly. To address this:
Re-dissolve the oil: Heat the mixture until the oil redissolves completely.
Add more solvent: Add a small amount of the primary solvent to decrease the concentration.
Slow cooling: Allow the solution to cool very slowly to room temperature, and then transfer it to a refrigerator. Insulating the flask can help.[3]
Consider a different solvent: The boiling point of your solvent might be too high, causing the compound to melt. Try a lower-boiling point solvent.
This section provides solutions to specific problems you may encounter during the crystallization of 2-Methyl-5-phenylbenzylamine.
Problem
Potential Cause
Recommended Solution
Crystals are colored (yellow/brown)
Oxidation of the amine or presence of colored impurities from the synthesis.
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% w/w of your product). Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
Low Crystal Yield
1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.
1. Add an Anti-solvent: To the cold mother liquor, slowly add a miscible solvent in which 2-Methyl-5-phenylbenzylamine is insoluble (e.g., water or heptane) until turbidity is observed. Then, cool the mixture to induce further precipitation.2. Concentrate the Mother Liquor: If an anti-solvent is not suitable, carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.
Presence of Unreacted Aldehyde
Incomplete reductive amination.
Recrystallization: The polarity difference between the amine product and the aldehyde should allow for efficient separation by recrystallization. Ensure slow cooling to promote the growth of pure crystals.Acid-Base Extraction (prior to crystallization): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase, leaving the aldehyde in the organic phase. Basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent.
Presence of Imine Intermediate
Incomplete reduction during synthesis.
Recrystallization: Similar to the aldehyde, the imine is generally less polar than the amine and can often be removed by careful crystallization.Chemical Treatment: If recrystallization is ineffective, consider re-subjecting the crude material to the reduction conditions (e.g., NaBH₄ in methanol) to convert the remaining imine to the desired amine before crystallization.
Presence of Secondary/Tertiary Amines (Over-alkylation)
A common side reaction in reductive amination.
Salt Formation and Crystallization: Convert the crude mixture of amines to their hydrochloride salts by dissolving in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent. The salts of primary, secondary, and tertiary amines often have different solubilities, allowing for fractional crystallization. The primary amine hydrochloride is often less soluble.[4][5] After isolating the pure salt, the free amine can be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Dissolution: In an Erlenmeyer flask, add the crude 2-Methyl-5-phenylbenzylamine. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solvent boils.
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the crystals under vacuum.
Protocol 2: Purification via Hydrochloride Salt Formation
Dissolution: Dissolve the crude 2-Methyl-5-phenylbenzylamine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or diethyl ether) to the stirred solution until precipitation is complete.
Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
Recrystallization of the Salt (Optional): If the salt is not pure, it can be recrystallized from a suitable solvent (e.g., ethanol/water).
Liberation of the Free Amine: Suspend the purified salt in water and add a base (e.g., 2M NaOH) until the pH is basic and the free amine separates.
Extraction: Extract the pure amine with an organic solvent (e.g., ethyl acetate).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 2-Methyl-5-phenylbenzylamine.
Data Presentation
Solvent
Solubility of Benzylamine
Potential for Crystallization of 2-Methyl-5-phenylbenzylamine
Water
Soluble
Likely to be less soluble due to increased hydrophobicity. Could be a good anti-solvent.
Ethanol
Miscible
Good candidate for a primary solvent, likely requiring an anti-solvent for good yield.
Workflow for Troubleshooting Crystallization Issues
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Logical Relationship of Impurities from Reductive Amination
Caption: Reaction pathway showing the formation of the desired product and over-alkylation impurities.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
Shimizu, K. I., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Catalysis, 7(10), 6934-6939. [Link]
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Shimizu, K. I., et al. (2018). Heterogeneous Ni-catalyzed N-alkylation of amines with alcohols. Catalysis Science & Technology, 8(1), 107-111. [Link]
DL_Chemist. (2024, November 8). How to purify Benzylamine? [Online forum post]. Reddit. [Link]
Díaz-Oviedo, C., & Quevedo, R. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 21. [Link]
Jordens, J., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Chemical Engineering Research and Design, 199, 618-629. [Link]
Black, S., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 786-800. [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
RoneBone. (2018, May 13). Ways of crashing out amines. [Online forum post]. Reddit. [Link]
Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
Technical Support Center: GC-MS Analysis of 2-Methyl-5-phenylbenzylamine
Analytical Philosophy & Analyte Challenges Welcome to the Technical Support Center. In drug development and synthetic chemistry, analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously di...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Philosophy & Analyte Challenges
Welcome to the Technical Support Center. In drug development and synthetic chemistry, analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. 2-Methyl-5-phenylbenzylamine presents a unique analytical challenge: it combines a bulky, high-boiling biphenyl-like moiety with a highly polar primary amine group (-NH₂).
Without proper intervention, the active hydrogen atoms on the amine group will form hydrogen bonds with free silanol groups (-Si-OH) in the GC inlet and column. This electrostatic interaction leads to delayed elution of molecular subpopulations, manifesting as severe peak tailing, irreversible adsorption, and significant signal loss[1],[2]. This guide provides field-proven, self-validating protocols to ensure robust, defensible quantification.
Due to the polar nature of the amine group, direct analysis of benzylamines leads to peak tailing and reduced sensitivity[3]. Derivatization mitigates these effects by replacing active hydrogens with inert, bulky groups—increasing volatility and eliminating electrostatic interactions with the [3],[4].
Protocol: Silylation using MSTFA
Causality Check: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) donates a trimethylsilyl (TMS) group to the primary amine. This neutralizes polarity and prevents hydrogen bonding with active sites on metal surfaces or degraded column phases[2].
Step-by-Step Workflow:
Sample Reconstitution: Dissolve 1.0 mg of 2-Methyl-5-phenylbenzylamine in 1.0 mL of anhydrous acetonitrile (HPLC grade). Critical: Moisture must be strictly excluded, as water rapidly hydrolyzes TMS derivatives.
Reagent Addition: Transfer 100 µL of the sample solution into a 2 mL silanized amber glass vial. Add 50 µL of MSTFA reagent.
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a dry block heater. Why 60°C? Mild heating accelerates the nucleophilic attack of the amine nitrogen on the silicon atom of MSTFA.
Self-Validation & Analysis: Allow the sample to cool to room temperature. Inject 1.0 µL into the GC-MS in Full Scan mode (m/z 50-500). A successful reaction is validated by the complete absence of the underivatized parent peak and the dominant presence of the M+TMS molecular ion.
Caption: Silylation reaction pathway of 2-Methyl-5-phenylbenzylamine using MSTFA.
Proper instrument configuration is just as critical as sample preparation. Below are the optimized parameters designed to minimize residence time in the inlet and prevent thermal degradation.
Table 1: Optimized GC-MS Instrument Parameters
Parameter
Setting
Scientific Rationale
Injection Mode
Splitless (1.0 µL)
Maximizes sensitivity for trace-level drug intermediate detection.
Inlet Temperature
250°C
Ensures rapid, complete volatilization without inducing thermal degradation.
5% phenyl-methylpolysiloxane provides optimal selectivity for biphenyl-like structures.
Carrier Gas
Helium, Constant Flow (1.2 mL/min)
Maintains uniform linear velocity across the temperature gradient.
Oven Program
80°C (1 min) ➔ 15°C/min ➔ 280°C (5 min)
Rapid ramp minimizes band broadening; 280°C hold clears high-boiling matrix residues.
MS Transfer Line
280°C
Prevents cold spots and condensation of the heavy biphenyl moiety.
Ionization Mode
Electron Ionization (EI), 70 eV
Standard energy for reproducible fragmentation and library matching.
Table 2: Comparison of Derivatization Strategies for Primary Amines
Reagent Strategy
Reaction Type
Typical Yield
Byproduct Interference
Stability of Derivative
None (Direct)
N/A
< 40% (due to adsorption)
None
Low (Thermal degradation)
MSTFA
Silylation (TMS)
> 95%
Low (Volatile)
Moderate (Strictly moisture sensitive)
Butyl Chloroformate (BCF)
Carbamate Formation
85 - 90%
Moderate
High (Stable in aqueous media)
Diagnostic Workflows
When troubleshooting peak shape or sensitivity issues, systematic evaluation of the entire sample path—from the injection port through to the detector—is essential[2].
Caption: GC-MS Troubleshooting Workflow for Primary Amine Peak Tailing.
Troubleshooting Guide & FAQs
Q: My 2-Methyl-5-phenylbenzylamine peaks are exhibiting severe tailing, even after derivatization. What is the root cause?A: If tailing persists post-derivatization, the primary culprits are active sites within the [2]. Accumulated involatile matrix residue in the inlet liner creates active sites that can strip TMS groups off your analyte or bind basic compounds through electrostatic interactions[1],[2].
Solution: Replace the inlet liner regularly (typically every 50-100 injections) with a highly deactivated, single-taper liner[1]. If tailing persists, column degradation may be exposing silanol groups; trim 20-30 cm from the column inlet to remove the most contaminated region[1],[2].
Q: I am observing a rapid loss of signal (sensitivity drop) over a batch of 50 samples. How do I stabilize the response?A: Signal decay across a batch usually indicates either derivative breakdown or septum bleed/particulate accumulation. Degraded septa shed particles that accumulate in the liner, creating [1]. Furthermore, moisture in the autosampler vials can cause the TMS-derivatized amine to revert to its free amine form.
Solution: Ensure all solvents are strictly anhydrous. Replace the septum every 50-100 injections and ensure proper torque on the septum retaining nut[1].
Q: Can I analyze 2-Methyl-5-phenylbenzylamine without derivatization to save time?A: Direct injection is possible for rapid qualitative screening but highly discouraged for quantitative work. Primary amines possess a strong dipole that interacts heavily with silanol groups. This leads to poor peak shape, reduced sensitivity, and non-linear calibration curves[3]. Derivatization is the authoritative standard for robust, defensible quantification[3],[4].
Q: What if I cannot use moisture-sensitive reagents like MSTFA because my samples are in an aqueous matrix?A: If your sample matrix is highly aqueous, consider using an alkyl chloroformate, such as Butyl chloroformate (BCF). BCF reacts efficiently with primary amines under mild conditions in alkaline aqueous solutions to create stable carbamate derivatives, which show favorable chromatographic behaviors in GC without the extreme moisture sensitivity of silyl donors[5].
References
Organomation. "GC-MS Sample Preparation and Peak Tailing." Organomation. URL: [Link]
Academia.edu. "Derivatization in GC." Academia.edu. URL: [Link]
Lab Manager. "Troubleshooting Peak Tailing in Gas Chromatography Workflows." Lab Manager, 2026. URL: [Link]
National Institutes of Health (NIH). "Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample." PMC. URL: [Link]
Technical Support Center: Solubilization Strategies for 2-Methyl-5-phenylbenzylamine
Welcome to the Technical Support Center. 2-Methyl-5-phenylbenzylamine is a highly lipophilic primary amine building block characterized by a biphenyl-like core and a methyl substitution.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 2-Methyl-5-phenylbenzylamine is a highly lipophilic primary amine building block characterized by a biphenyl-like core and a methyl substitution. This structural profile imparts significant hydrophobicity, leading to notoriously low aqueous solubility, especially at physiological pH.
This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and decision-making workflows to overcome solubility bottlenecks in both in vitro and in vivo applications.
Section 1: pH Adjustment & Salt Formation (The First Line of Defense)
Q: Why does my compound dissolve perfectly in 0.1 M HCl but immediately precipitate when added to my physiological assay buffer (pH 7.4)?
The Causality:
2-Methyl-5-phenylbenzylamine is a weak base. Its primary amine group has an estimated pKa of ~9.0–9.5. According to the Henderson-Hasselbalch equation, at a pH significantly below its pKa (e.g., in 0.1 M HCl), the amine is protonated, forming a highly water-soluble ionized species. However, when introduced into a pH 7.4 buffer, the microenvironmental pH shifts closer to the pKa. This increases the fraction of the un-ionized, lipophilic free base, which rapidly aggregates and precipitates due to strong hydrophobic interactions between the biphenyl cores 12.
Self-Validating Protocol: In Situ Hydrochloride Salt Formation
Weighing: Weigh 10 mg of 2-Methyl-5-phenylbenzylamine free base into a glass vial.
Acidification: Add 1.05 molar equivalents of 0.1 M HCl (ensure exact stoichiometric calculation based on the molecular weight of the free base).
Agitation: Vortex for 2 minutes until a clear, transparent solution is achieved.
Validation Step: Measure the pH of the final solution; it should remain stable at ~4.0–5.0. To validate that the free base is the precipitating species, take a 10 µL aliquot and drop it into 1 mL of pH 8.0 buffer. Immediate cloudiness confirms successful salt formation in the acidic stock and validates the pH-dependent solubility limit.
Lyophilization (Optional): Freeze-dry the solution overnight to isolate the solid HCl salt for long-term, stable storage.
Section 2: Co-Solvent Systems for In Vitro Assays
Q: I need to prepare a high-concentration stock (10 mM) for high-throughput biochemical screening. What is the optimal solvent matrix to prevent precipitation upon dilution?
The Causality:
For highly lipophilic molecules, water lacks the ability to disrupt the strong intermolecular hydrophobic interactions of the compound's aromatic rings. Co-solvents like Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG400) physically insert themselves between drug molecules. They lower the overall dielectric constant of the solvent mixture, bridging the polarity gap between the hydrophobic drug and the aqueous phase [[3]]() 4.
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 50 mM primary stock.
Intermediate Dilution: Dilute the stock 1:5 in PEG400 (Final: 10 mM compound in 20% DMSO / 80% PEG400).
Assay Dilution: Spike the intermediate solution into your aqueous assay buffer.
Validation Step: Perform a mock dilution into the assay buffer without biological components (e.g., cells or enzymes). Monitor the optical density (OD) at 600 nm for 30 minutes. A stable baseline indicates true solubility; an increasing OD indicates sub-visual nanoparticle aggregation and impending precipitation.
Data Summary: Recommended Co-Solvent Limits for Biological Assays
Solvent
Max Concentration (In Vitro Cell Culture)
Max Concentration (In Vivo IV Mouse)
Mechanistic Limitation / Toxicity
DMSO
0.1% - 1.0% v/v
10% v/v
Cell membrane permeabilization, enzyme inhibition, and matrix effects [[5]]().
PEG400
1.0% - 2.0% v/v
40% v/v
Osmotic stress, potential renal toxicity, and viscosity issues at high doses 6.
Ethanol
0.1% - 0.5% v/v
10% v/v
Protein denaturation, CNS depression, and acute behavioral changes in vivo 6.
Section 3: Cyclodextrin Complexation for In Vivo Dosing
Q: My in vivo efficacy study requires intravenous (IV) dosing, but the required co-solvent concentrations are toxic to the mice. How can I achieve a 5 mg/mL purely aqueous solution?
The Causality:
When traditional co-solvents exceed the maximum tolerated dose (MTD), host-guest complexation using cyclodextrins is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic biphenyl moiety of 2-Methyl-5-phenylbenzylamine spontaneously partitions into this hydrophobic cavity via van der Waals forces, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility and biocompatibility 78.
Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or physiological saline.
Drug Addition: Add 2-Methyl-5-phenylbenzylamine (preferably as the HCl salt to maximize initial dissolution) to the cyclodextrin solution to achieve your target concentration.
Equilibration: Stir magnetically at 300 rpm at room temperature for 24 hours. Note: Prolonged stirring is critical to overcome the activation energy barrier for cavity inclusion.
Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.
Validation Step: Quantify the dissolved drug concentration via HPLC in both the pre-filtration suspension and post-filtration solution. A >95% recovery in the post-filtration sample validates complete host-guest complexation.
Workflow Visualizations
Decision tree for selecting the optimal solubilization strategy based on assay requirements.
Step-by-step workflow for preparing a Cyclodextrin inclusion complex for in vivo dosing.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC
Source: nih.gov7
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO
Source: scielo.br8
Basic Review : Solubility Enhancement by Using Various Approches
Source: globalresearchonline.net1
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC
Source: nih.gov5
A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications
Source: mantechpublications.com
3
Oral Drug Delivery Systems Applied to Launched Products: Value for the Patients and Industrial Considerations | Molecular Pharmaceutics
Source: acs.org
4
Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits
Source: researchgate.net
6
Technical Support Center: Long-Term Storage and Oxidation Prevention of 2-Methyl-5-phenylbenzylamine
Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 2-Methyl-5-phen...
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 2-Methyl-5-phenylbenzylamine to prevent oxidative degradation. As an aromatic benzylamine, this compound's stability is paramount for ensuring experimental reproducibility and maintaining the integrity of developmental drug candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the storage and handling of 2-Methyl-5-phenylbenzylamine.
Q1: My vial of 2-Methyl-5-phenylbenzylamine has developed a yellow or brownish tint over time. What is happening?
A1: The discoloration you are observing is a classic indicator of oxidation. Aromatic amines, and particularly benzylamines, are susceptible to degradation upon exposure to atmospheric oxygen.[1] This process can be accelerated by factors such as light, heat, and the presence of moisture, leading to the formation of colored impurities.
Q2: What is the likely chemical pathway for this degradation?
A2: The primary degradation pathway for benzylamines involves oxidation at the nitrogen atom and the adjacent benzylic carbon. The process typically begins with the formation of an imine intermediate. This imine can then be susceptible to hydrolysis, especially if moisture is present, breaking down into an aldehyde (such as 2-methyl-5-phenylbenzaldehyde) and ammonia or a related amine.[2][3][4] The accumulation of these and other conjugated byproducts results in the observed color change.
Q3: What are the ideal conditions for the long-term storage of 2-Methyl-5-phenylbenzylamine to ensure its stability?
A3: The ideal storage strategy is multi-faceted and focuses on rigorously excluding the key drivers of degradation: oxygen, heat, light, and moisture. The optimal conditions are summarized in the table below.
Parameter
Recommended Condition
Rationale
Atmosphere
Inert Gas (Nitrogen or Argon)
Displaces oxygen, the primary reactant in the oxidation process, creating a protective blanket.[5][6][7][8]
Temperature
Freezer (≤ -20°C)
Significantly slows down the rate of chemical degradation reactions.[9] For APIs, controlled cold storage is critical.[10]
Light
Protection from Light
Store in amber glass vials or in a dark location to prevent photo-degradation.[11]
Moisture
Dry Environment
Amines can be hygroscopic; moisture can facilitate hydrolytic degradation pathways.[12]
Container
Tightly Sealed Amber Glass or HDPE
Prevents exposure to air and moisture and protects from light. Materials must be chemically compatible with amines.[12]
Q4: I don't have access to an inerting setup. Are there any alternatives, such as using antioxidants?
A4: While inert gas blanketing is the most effective physical method, chemical stabilization using antioxidants is a viable strategy. Aromatic amine antioxidants function as radical scavengers, which interrupt the auto-oxidation chain reaction.[13][14] For comprehensive protection, a synergistic blend of antioxidants is often most effective, combining a free-radical scavenger with a peroxide decomposer (e.g., a phosphite-based antioxidant).[1][15] However, it is crucial to note that the addition of any substance changes the composition of your material, which must be accounted for in your experimental design and regulatory filings.
Q5: How can I quickly check if a previously stored batch of my compound has started to degrade?
A5: A simple Thin-Layer Chromatography (TLC) analysis is an excellent first step.[11] Spot your stored sample alongside a fresh or reference sample. The appearance of new spots, particularly those with different retention factors, indicates the formation of degradation products. For a quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[16][17]
Section 2: Troubleshooting Guide: Identifying and Resolving Oxidation
This guide provides a systematic approach to troubleshooting suspected degradation of 2-Methyl-5-phenylbenzylamine.
Workflow for Troubleshooting Degradation
The following workflow provides a logical sequence of steps to diagnose and rectify storage-related degradation issues.
Caption: Troubleshooting workflow for suspected sample degradation.
Step 1: Purity Assessment Protocol
Objective: To confirm and quantify the extent of degradation.
Prepare Samples: Dissolve a small amount of the suspect 2-Methyl-5-phenylbenzylamine and a trusted reference standard in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).
TLC Analysis (Qualitative):
Spot both solutions on a silica gel TLC plate.
Develop the plate using an appropriate solvent system (e.g., a mixture of Ethyl Acetate and Hexane).
Visualize under UV light (254 nm).
Expected Result: A pure sample will show a single spot. The degraded sample may show the main spot with one or more additional faint or distinct spots.
HPLC Analysis (Quantitative):
Analyze both samples using a validated, stability-indicating HPLC method.
Expected Result: The chromatogram of the degraded sample will show a reduced peak area for the parent compound and the appearance of new peaks corresponding to impurities. The purity can be calculated based on the relative peak areas.
Step 2: Storage Protocol Audit
Use the following checklist to identify potential failures in your current storage procedure.
Checklist Item
Yes / No
Recommended Action if "No"
Is the sample stored under an inert atmosphere (N₂ or Ar)?
Implement inert gas blanketing (See Protocol 3.1).
Is the storage temperature consistently at or below -20°C?
Transfer to a monitored freezer. Avoid repeated freeze-thaw cycles.
Is the container an amber glass vial with a tight-fitting cap?
Transfer sample to an appropriate container.
Was the vial's headspace minimized or purged before sealing?
When aliquoting, use smaller vials to reduce headspace.
Is the sample protected from all light sources?
Store vials in a labeled, opaque box within the freezer.
Are samples aliquoted to avoid repeated opening of the main stock?
Aliquot the material into single-use vials upon receipt.
Section 3: Recommended Protocols for Long-Term Storage
Protocol 3.1: Inert Gas Blanketing for Sample Storage
Objective: To prepare aliquots of 2-Methyl-5-phenylbenzylamine for long-term storage, ensuring the exclusion of atmospheric oxygen.
Materials:
Stock vial of 2-Methyl-5-phenylbenzylamine
Appropriately sized amber glass vials with PTFE-lined screw caps
Source of dry, high-purity Nitrogen or Argon gas with a regulator
Long needle or cannula attached to tubing from the gas source
Balance, spatula, and powder funnel
Procedure:
Preparation: Perform all operations in a well-ventilated fume hood or glove box.
Aliquoting: Weigh the desired quantity of the solid compound into each new amber vial. Use a separate vial for each planned experiment to avoid compromising the entire stock.
Inerting:
Insert the gas needle into the vial, ensuring the tip is just above the surface of the solid.
Gently flush the vial with a slow, steady stream of inert gas for 30-60 seconds. This displaces the heavier, oxygen-containing air.
Slowly withdraw the needle while maintaining the gas flow.
Sealing: Immediately and tightly seal the vial with the screw cap.
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date.
Storage: Place the sealed vials inside a labeled, secondary container (e.g., a freezer box) and transfer to a ≤ -20°C freezer for long-term storage.
Section 4: Understanding the Mechanism of Oxidation
The oxidative degradation of benzylamines is a well-understood process that compromises sample purity. The diagram below illustrates the probable initial steps in the oxidation of 2-Methyl-5-phenylbenzylamine.
Caption: Probable oxidative degradation pathway of a benzylamine.
Note: The DOT script above is a template. For a functional diagram, the IMG SRC placeholders would need to be replaced with actual URLs to chemical structure images.
References
Degradation of benzylamines during chlorination and chloramin
Inerting. Linde Gas.
Oxidation Prevention & Inertiz
Inert gas. Wikipedia.
Amine Storage Conditions: Essential Guidelines for Safety.
Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Furnace Part.
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. In-Chems.
Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology (RSC Publishing).
The Importance of Inerting. Air Products.
Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Schematic degradation pathway of benzylamine as described in literature.
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Classification of common antioxidants. Longchang Chemical.
Guideline on Declaration of Storage Conditions. European Medicines Agency.
Complex antioxidant composition for preventing aromatic amine
Technical Support Center: 4-Benzylamino-3-nitropyridine Degradation P
Proper Storage Conditions for Your APIs. GMP Trends.
Chromatographic Determination of Amines in Food Samples. University of Helsinki.
Research Progress of Antioxidant Additives for Lubric
Degradation of product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine.
Technical Support Center: Resolving Co-Elution in 2-Methyl-5-phenylbenzylamine Chromatography
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and analytical scientists facing co-elution, peak tailing, and retention instability when analyzing 2-Methyl-5-phenylbenzyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and analytical scientists facing co-elution, peak tailing, and retention instability when analyzing 2-Methyl-5-phenylbenzylamine and its related impurities.
As a basic primary amine with a rigid, biphenyl-like structural core, this molecule presents dual chromatographic challenges: extreme susceptibility to secondary silanol interactions (causing tailing) and high structural similarity to its synthetic precursors and positional isomers (causing co-elution). This guide provides field-proven, mechanistically grounded solutions to establish a self-validating, robust separation method.
Part 1: Diagnostic Q&A and Troubleshooting
Q1: Why does 2-Methyl-5-phenylbenzylamine co-elute with its positional isomers on a standard C18 column?
Application Scientist Insight:
Standard C18 (octadecylsilane) columns rely almost entirely on dispersive (hydrophobic) interactions. Positional isomers—such as 2-methyl-4-phenylbenzylamine or 3-methyl-5-phenylbenzylamine—possess identical molecular weights, identical log P values, and nearly identical hydrophobic footprints. Consequently, a C18 phase cannot differentiate them, leading to co-elution.
The Solution: You must exploit the spatial arrangement of the
π
-electron system in the biphenyl-like core. Switching to a Pentafluorophenyl (PFP) or Biphenyl stationary phase introduces orthogonal retention mechanisms:
π−π
interactions, dipole-dipole interactions, and shape selectivity[1]. The rigid ring system of 2-Methyl-5-phenylbenzylamine interacts intimately with these phases, allowing the column to recognize subtle differences in the steric placement of the methyl and phenyl groups.
Q2: How do I eliminate severe peak tailing that is causing the main peak to merge with closely eluting impurities?
Application Scientist Insight:
Peak tailing for basic amines is rarely a column-packing issue; it is a chemical causality. It is driven by secondary ion-exchange interactions between the positively protonated primary amine (
−NH3+
) and negatively ionized residual silanols (
SiO−
) on the silica support matrix. At a mid-range pH (pH 4–8), this electrostatic attraction is maximized, dragging out the desorption phase of the analyte[2].
The Solution: You must neutralize one of the two interacting charges by operating at pH extremes:
Low pH Strategy (pH 2.0 - 2.5): Utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the residual silanols (
SiOH
), neutralizing their charge and eliminating the electrostatic drag.
High pH Strategy (pH 10.5): Utilize an Ammonium Hydroxide or Ammonium Bicarbonate buffer. This deprotonates the primary amine, rendering it neutral. A neutral analyte interacts solely via partitioning, yielding perfectly symmetrical peaks. (Note: This requires a high-pH tolerant hybrid-silica or polymeric column).
Q3: Why did my resolution decrease when I switched the organic modifier from Methanol to Acetonitrile on a Biphenyl column?
Application Scientist Insight:
This is a classic solvent-selectivity masking effect. Acetonitrile (
CH3C≡N
) contains a carbon-nitrogen triple bond with its own dense
π
-electron cloud. When used as the bulk organic modifier, Acetonitrile aggressively competes with the analyte for the
π
-electrons of the Biphenyl or PFP stationary phase[3]. This competition effectively "turns off" the
π−π
interaction, reducing the highly selective Biphenyl column to functioning like a standard, poorly selective alkyl phase.
The Solution: Always use Methanol as the organic modifier when leveraging Biphenyl or PFP columns for aromatic compounds. Methanol is a protic solvent without
π
-electrons, which enhances and preserves the
π−π
interactions between 2-Methyl-5-phenylbenzylamine and the stationary phase[3].
Part 2: Method Development Workflow & Logic
The following diagram illustrates the logical decision tree for troubleshooting basic aromatic amine separations.
Fig 1: Diagnostic workflow for resolving basic aromatic amine co-elution.
Part 3: Quantitative Data & Column Selection Matrix
To facilitate rapid method optimization, the following table synthesizes the expected performance of various stationary phases when analyzing 2-Methyl-5-phenylbenzylamine.
Stationary Phase
Primary Retention Mechanism
Selectivity for Positional Isomers
Optimal Organic Modifier
Risk of Amine Tailing
Recommended Use Case
Standard C18
Dispersive / Hydrophobic
Poor
Acetonitrile or Methanol
High
General screening; not recommended for isomers.
Phenyl-Hexyl
Hydrophobic + weak
π−π
Moderate
Methanol
Medium
Separation of compounds with varying aliphatic chain lengths.
Biphenyl
Strong
π−π
Dipole
Excellent
Methanol (Critical)
Low-Medium
Resolving closely related aromatic positional isomers.
PFP (Pentafluorophenyl)
π−π
, Dipole, Shape, H-bond
Excellent
Methanol
Low
Resolving highly polar aromatic isomers and halogenated impurities.
Part 4: Step-by-Step Experimental Protocol
This self-validating protocol utilizes a Biphenyl stationary phase under low-pH conditions to ensure both peak symmetry and baseline resolution of positional isomers.
Phase 1: Mobile Phase Preparation
Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.5 using pure Formic Acid. Causality: The low pH fully protonates residual silanols on the column, preventing ion-exchange tailing of the primary amine.
Organic Phase (B): Use 100% LC-MS grade Methanol. Causality: Methanol preserves the
π
-electron interactions required for the Biphenyl column to recognize positional isomers.
Phase 2: Column Equilibration & Setup
Column Selection: Install a high-efficiency Biphenyl column (e.g., 2.7 µm superficially porous particle, 100 x 2.1 mm).
Temperature Control: Set the column compartment to 30°C . Causality: Lower temperatures enhance
π−π
interactions and shape recognition, increasing resolution (Rs) at the cost of slightly higher backpressure.
Equilibration: Flush the column with 5% B for 10 column volumes until the baseline and system pressure are completely stable.
0.0 - 1.0 min: Hold at 5% B (Focuses the basic amine at the column head).
1.0 - 8.0 min: Linear ramp from 5% B to 60% B.
8.0 - 10.0 min: Ramp to 95% B (Column wash).
10.0 - 13.0 min: Return to 5% B (Re-equilibration).
Phase 4: System Suitability Validation
To trust the protocol, the system must self-validate against the following criteria before analyzing unknown samples:
Retention Time (RT) Precision: %RSD of the 2-Methyl-5-phenylbenzylamine peak must be
≤0.5%
over 5 replicate injections.
Peak Symmetry: The Asymmetry Factor (As) must be between 0.9 and 1.2. If As > 1.5, verify the pH of Mobile Phase A.
Resolution (Rs): The Rs between 2-Methyl-5-phenylbenzylamine and its closest eluting positional isomer must be
≥1.5
(baseline resolution).
References
HPLC Analysis of Biomolecules Technical Guide. Thermo Fisher Scientific. Explains the fundamental mechanisms of basic amine retention, the impact of pH on silanol ionization, and strategies for mitigating secondary interactions.
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
Raptor Biphenyl: Fast, Rugged Raptor Columns with Time-Tested Selectivity. Restek.
Technical Support Center: Optimizing Amidation of 2-Methyl-5-phenylbenzylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique kinetic bottlenecks associated with sterically hindered amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique kinetic bottlenecks associated with sterically hindered amines. 2-Methyl-5-phenylbenzylamine presents a specific challenge: the ortho-methyl group on the benzyl ring creates a significant steric shield around the primary amine. This localized crowding drastically increases the activation energy required for the nucleophilic attack on an activated carboxylic acid.
When the desired forward reaction is kinetically suppressed, deleterious side reactions—such as epimerization, O-to-N acyl migration, and guanidinylation—dominate the reaction pathway. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yielding, clean amidation.
Q1: I am using standard EDC/HOBt coupling, but my yields are <20% and I isolate a difficult-to-separate byproduct. What is happening?A1: You are likely observing the formation of an N-acylurea dead-end byproduct. Carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. In an unhindered system, the amine rapidly attacks this intermediate. However, because the ortho-methyl group of 2-Methyl-5-phenylbenzylamine slows the nucleophilic attack, the O-acylisourea has time to undergo an intramolecular rearrangement into a highly stable, unreactive N-acylurea 1.
Causality & Solution: To prevent this, you must bypass the O-acylisourea pathway. Switch to an acyl fluoride generation strategy using TCFH and NMI. Acyl fluorides have a much smaller steric profile than O-acylisoureas or HOBt esters, allowing the hindered 2-Methyl-5-phenylbenzylamine to attack efficiently before side reactions occur 2.
Q2: My carboxylic acid partner is chiral, and I am seeing >30% epimerization in the final amide. How can I preserve stereointegrity?A2: Epimerization at the α-carbon occurs when the activated ester persists in solution, allowing it to enolize or form an oxazolone intermediate 1. The slow coupling rate of 2-Methyl-5-phenylbenzylamine exacerbates this.
Causality & Solution: You must minimize the lifetime of the activated species.
Zero Pre-activation: Do not pre-mix the coupling reagent and the acid. Add the coupling reagent last, in the presence of the amine.
Reagent Selection: Use COMU or PyAOP in combination with OxymaPure. These reagents form highly reactive intermediates that couple faster than they can enolize, effectively suppressing racemization 2.
Q3: When using HATU, I am detecting a byproduct with a mass corresponding to the addition of the coupling reagent to my amine. Why?A3: This is guanidinylation. HATU is a uronium salt. If the carboxylic acid is sterically hindered, or if the amine is added before the acid is fully activated, the 2-Methyl-5-phenylbenzylamine can attack the electrophilic carbon of the HATU reagent itself, forming a stable guanidino byproduct.
Causality & Solution: Switch from a uronium salt (HATU) to a phosphonium salt like PyBOP or PyAOP. Phosphonium salts do not possess an electrophilic carbon that can react with free amines, completely eliminating guanidinylation side reactions 2.
Section 2: Quantitative Reagent Selection Matrix
To facilitate rational reagent selection, the following table summarizes the kinetic and side-reaction profiles of various activation strategies when applied to hindered amines like 2-Methyl-5-phenylbenzylamine.
Coupling Strategy
Activated Species Steric Profile
Risk of Epimerization
Risk of Guanidinylation
Recommended Use Case for 2-Methyl-5-phenylbenzylamine
EDC / HOBt
High (OBt ester)
Moderate
None
Not recommended. High risk of N-acylurea formation.
HATU / DIPEA
Moderate (OAt ester)
Low
High
Routine couplings with achiral, unhindered acids.
PyAOP / DIPEA
Moderate (OAt ester)
Low
None
Chiral acids where uronium side-reactions are observed.
These protocols are designed as self-validating systems: observable physical changes (e.g., color shifts, solubility changes) act as checkpoints to ensure the reaction is proceeding as intended.
Protocol A: Acyl Fluoride Generation via TCFH/NMI (Optimal for Yield)
Mechanism: TCFH reacts with the carboxylic acid in the presence of NMI to generate an acyl fluoride in situ. The highly electronegative and small fluorine atom creates a highly electrophilic, sterically accessible carbonyl carbon 3.
Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq.) and 2-Methyl-5-phenylbenzylamine (1.1 eq.) in anhydrous CH₂Cl₂ (0.1 M).
Base Addition: Add N-Methylimidazole (NMI, 3.0 eq.). Validation: The solution should remain clear and homogenous.
Activation: Cool the mixture to 0 °C. Add TCFH (1.2 eq.) in one portion.
Monitoring: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. The reaction typically reaches completion within 2-4 hours. Monitor by LC-MS for the disappearance of the acyl fluoride intermediate.
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl (to remove NMI and unreacted amine), dry over Na₂SO₄, and concentrate.
Protocol B: Epimerization-Free Coupling via PyAOP/Oxyma (Optimal for Chiral Acids)
Mechanism: PyAOP activates the acid without the risk of guanidinylation, while Oxyma acts as a superior nucleophile to form a highly reactive ester that resists oxazolone formation 2.
Preparation: Dissolve the chiral carboxylic acid (1.0 eq.), 2-Methyl-5-phenylbenzylamine (1.1 eq.), and OxymaPure (1.1 eq.) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
Zero-Preactivation Initiation: Add PyAOP (1.1 eq.) directly to the mixture at room temperature. Crucial: Do not pre-mix PyAOP with the acid prior to amine addition.
Monitoring: Stir for 4-12 hours. Validation: The reaction mixture will turn slightly yellow/orange due to the presence of Oxyma.
Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by 5% citric acid, and brine.
Section 4: Mechanistic & Workflow Visualizations
Divergent reaction pathways: O-acylisourea rearrangement vs. efficient acyl fluoride amidation.
Decision matrix for selecting coupling reagents for 2-Methyl-5-phenylbenzylamine.
References
BenchChem. "Minimizing side reactions in the synthesis of N-substituted amides." BenchChem Tech Support.
BenchChem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." BenchChem Tech Support.
Chemical Communications (RSC Publishing). "General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection."
High-Resolution NMR Profiling of 2-Methyl-5-phenylbenzylamine: Empirical vs. In Silico Predictive Modalities
Accurate structural elucidation is a non-negotiable cornerstone of drug development and synthetic validation. For functionalized biphenyl derivatives like 2-Methyl-5-phenylbenzylamine , Nuclear Magnetic Resonance (NMR) s...
Author: BenchChem Technical Support Team. Date: April 2026
Accurate structural elucidation is a non-negotiable cornerstone of drug development and synthetic validation. For functionalized biphenyl derivatives like 2-Methyl-5-phenylbenzylamine , Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into molecular conformation, steric hindrance, and substitution patterns.
During early-stage screening, researchers frequently rely on in silico prediction platforms (e.g., HOSE-code algorithms or empirical additivity rules) to estimate chemical shifts. However, as a Senior Application Scientist, I frequently observe that these predictive modalities struggle with the complex anisotropic effects and specific dihedral twist angles inherent to biphenyl scaffolds ().
This guide objectively compares high-resolution empirical NMR data of 2-Methyl-5-phenylbenzylamine against standard in silico predictions, providing a self-validating analytical framework for researchers.
Molecule Overview & Structural Numbering
To ensure absolute clarity in our spectral assignments, the numbering system for 2-Methyl-5-phenylbenzylamine is defined as follows:
Central Ring (C1-C6): The benzylamine moiety (-CH2NH2) is attached at C1 . The methyl group (-CH3) is at C2 . The phenyl ring is attached at C5 . The remaining aromatic protons are located at C3, C4, and C6 .
Peripheral Ring (C1'-C6'): The unsubstituted phenyl ring attached to C5, featuring symmetry at the ortho (C2'/C6') and meta (C3'/C5') positions.
Experimental Protocol: A Self-Validating Methodology
Field-proven analytical workflows do not just generate data; they validate it internally. The following protocol outlines the causality behind our experimental choices to ensure maximum trustworthiness.
Step-by-Step Acquisition Workflow
Sample Preparation: Dissolve ~15 mg of high-purity 2-Methyl-5-phenylbenzylamine in 0.6 mL of deuterated chloroform (CDCl3).
Causality: CDCl3 is selected due to its excellent solvating power for moderately polar amines. More importantly, it lacks exchangeable protons (unlike Methanol-d4), which is an absolute requirement for observing the primary amine (-NH2) signal without premature deuterium exchange ().
Instrument Parameters: Acquire 1H and 13C data on a high-field spectrometer (e.g., 600 MHz for 1H, 150 MHz for 13C) using standard pulse sequences (zg30/zgpg30) with a relaxation delay (D1) of 2.0 seconds.
Causality: A high-field instrument (≥600 MHz) is mandatory. The aromatic region (7.20 - 7.60 ppm) contains overlapping signals from the central and peripheral rings. Lower field instruments (e.g., 300 MHz) will result in second-order roofing effects and unresolvable multiplets, leading to misassignment.
Internal Calibration: Set the residual CHCl3 peak to 7.26 ppm (1H) and 77.16 ppm (13C). Integrate the C2-methyl singlet to exactly 3.00. This serves as the quantitative benchmark for all other proton integrations.
Orthogonal Validation (D2O Exchange): Following the initial 1H acquisition, add a single drop of deuterium oxide (D2O) to the NMR tube, shake vigorously, and re-acquire the spectrum.
Causality: The broad singlet at ~1.55 ppm will disappear due to rapid proton-deuterium exchange. This creates a self-validating system, providing absolute confirmation of the -NH2 peak assignment versus residual water impurities.
Data Presentation: Empirical vs. Predictive NMR
The tables below summarize the quantitative data, comparing our 600 MHz empirical acquisition against standard in silico predictions.
Table 1: 1H NMR Spectral Data (600 MHz, CDCl3)
Position
Empirical Shift (ppm)
Multiplicity & J-Coupling (Hz)
Integration
Predicted Shift (ppm)*
Delta (Δ ppm)
-CH3 (C2)
2.35
s
3H
2.31
+0.04
-NH2
1.55
br s (Exchanges w/ D2O)
2H
1.80
-0.25
-CH2- (C1)
3.85
s
2H
3.92
-0.07
H3
7.22
d (J = 7.8)
1H
7.15
+0.07
H4
7.42
dd (J = 7.8, 1.8)
1H
7.31
+0.11
H6
7.52
d (J = 1.8)
1H
7.38
+0.14
H2', H6'
7.55
d (J = 7.5)
2H
7.58
-0.03
H3', H5'
7.42
t (J = 7.5)
2H
7.45
-0.03
H4'
7.35
t (J = 7.5)
1H
7.32
+0.03
*Predictions generated using standard HOSE-code/additivity algorithms.
Table 2: 13C NMR Spectral Data (150 MHz, CDCl3)
Position
Empirical Shift (ppm)
Carbon Type
Predicted Shift (ppm)*
Delta (Δ ppm)
-CH3 (C2)
19.2
CH3
19.5
-0.3
-CH2- (C1)
44.5
CH2
46.1
-1.6
C1
140.2
C (quat)
138.5
+1.7
C2
135.4
C (quat)
136.2
-0.8
C3
130.8
CH
129.5
+1.3
C4
125.6
CH
126.1
-0.5
C5
139.8
C (quat)
141.0
-1.2
C6
126.8
CH
125.4
+1.4
C1'
141.2
C (quat)
140.8
+0.4
C2', C6'
127.1
CH
127.5
-0.4
C3', C5'
128.8
CH
128.9
-0.1
C4'
127.3
CH
127.0
+0.3
Comparative Analysis: Where Predictors Fail
By comparing the empirical data with the in silico alternatives, several critical limitations of predictive software become apparent:
Aromatic Shielding and Dihedral Angles: The biphenyl linkage at C5 introduces a specific dihedral twist (typically ~44° in solution for unhindered biphenyls). Predictors often assume a localized planar state, leading to significant deviations in the predicted chemical shifts of H4 and H6. The empirical data shows H6 shifted downfield to 7.52 ppm due to the anisotropic deshielding from the adjacent phenyl ring, whereas predictors consistently underestimate this effect (Δ = +0.14 ppm).
Steric Clash at C1/C2: The proximity of the C1-aminomethyl and C2-methyl groups causes a slight distortion in the central ring's electron density. Predictors relying on simple 2D additivity rules fail to account for this through-space steric interaction, resulting in notable discrepancies in the 13C shifts of C1 (Δ = +1.7 ppm) and the C1-methylene carbon (Δ = -1.6 ppm).
Elucidation Workflow Visualization
The following diagram maps the logical relationship between sample preparation, acquisition, and comparative analysis, ensuring a rigorous, error-free elucidation process.
Fig 1: Step-by-step NMR elucidation workflow comparing empirical data with in silico predictions.
Conclusion
While in silico NMR predictors are valuable for rapid screening, they lack the nuance required to accurately model the anisotropic and steric realities of biphenyl systems like 2-Methyl-5-phenylbenzylamine. High-field empirical acquisition, paired with self-validating protocols like D2O exchange, remains the gold standard for definitive structural elucidation in drug development.
References
Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations
The Journal of Physical Chemistry A - ACS Publications
URL:[Link]
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties
The Open Medicinal Chemistry Journal
URL:[Link]
Spectral Database for Organic Compounds (SDBS) - Solvent Selection and Calibration Standards
National Institute of Advanced Industrial Science and Technology (AIST)
URL:[Link]
Comparative
A Comparative Guide to the Reactivity of 2-Methyl-5-phenylbenzylamine versus Standard Benzylamines
This guide provides an in-depth comparison of the chemical reactivity of 2-Methyl-5-phenylbenzylamine with that of standard, unsubstituted benzylamine and other substituted analogues. The content herein is curated for re...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the chemical reactivity of 2-Methyl-5-phenylbenzylamine with that of standard, unsubstituted benzylamine and other substituted analogues. The content herein is curated for researchers, scientists, and professionals in drug development who require a nuanced understanding of how structural modifications on the benzylamine scaffold influence its synthetic utility. We will explore the interplay of electronic and steric effects, supported by established chemical principles, and provide actionable experimental protocols for comparative analysis.
Introduction: The Nuances of Benzylamine Reactivity
Benzylamine and its derivatives are fundamental building blocks in organic synthesis, prized for their role in constructing a vast array of pharmaceuticals and functional materials. The reactivity of the amine functionality is paramount, governing its efficacy as a nucleophile in reactions such as N-acylation, N-alkylation, and the formation of imines (Schiff bases).[1][2][3] This reactivity is not static; it is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance nucleophilicity and reactivity, while electron-withdrawing groups (EWGs) have the opposite effect.[2][4] Furthermore, substituents in the ortho position can introduce significant steric hindrance, impeding the approach of reactants to the nitrogen atom.[5][6]
This guide focuses on 2-Methyl-5-phenylbenzylamine, a bespoke benzylamine derivative, and dissects how its unique substitution pattern is predicted to modulate its reactivity profile against the benchmark of unsubstituted benzylamine.
Structural Analysis: Unpacking the Substituent Effects in 2-Methyl-5-phenylbenzylamine
The reactivity of 2-Methyl-5-phenylbenzylamine is dictated by the combined influence of its two substituents: a methyl group at the 2-position (ortho to the benzylic carbon) and a phenyl group at the 5-position (meta to the benzylic carbon).
The 2-Methyl Group (Ortho-substituent): A Steric Impediment
The primary influence of the ortho-methyl group is steric hindrance.[5][6] This alkyl group physically obstructs the space around the aminomethyl group (-CH₂NH₂), making it more difficult for electrophiles to approach and react with the nitrogen's lone pair of electrons. This steric crowding is expected to decrease the rates of reactions such as N-acylation and N-alkylation compared to unsubstituted benzylamine.[1][5] While the methyl group is weakly electron-donating through an inductive effect, this electronic contribution is likely to be overshadowed by the more pronounced steric effect in this position.[5]
The 5-Phenyl Group (Meta-substituent): A Subtle Electronic Influence
The phenyl group at the meta position primarily exerts a weak electron-withdrawing inductive effect (-I effect). This is due to the higher s-character of the sp² hybridized carbons of the phenyl ring compared to the sp³ carbons of an alkyl group. This -I effect will slightly decrease the electron density on the benzylamine's aromatic ring and, by extension, on the nitrogen atom. A lower electron density on the nitrogen atom translates to reduced nucleophilicity and basicity. Consequently, the 5-phenyl substituent is predicted to moderately decrease the reactivity of the amine.
Predicted Overall Reactivity:
The combination of significant steric hindrance from the ortho-methyl group and a mild deactivating electronic effect from the meta-phenyl group leads to the prediction that 2-Methyl-5-phenylbenzylamine will be considerably less reactive than unsubstituted benzylamine . The steric effect of the 2-methyl group is anticipated to be the dominant factor in this reduced reactivity.
Comparative Reactivity: Experimental Frameworks
To empirically validate these predictions, we propose two standard reactions that are sensitive to both electronic and steric effects: N-acylation and Schiff base formation.
N-Acylation with Acetyl Chloride
The acylation of an amine with an acyl chloride, such as acetyl chloride, is a fundamental amide-forming reaction.[1] The rate of this reaction is highly dependent on the nucleophilicity of the amine and the steric accessibility of the nitrogen atom.
Expected Outcome:
It is anticipated that under identical reaction conditions (concentration, temperature, and solvent), 2-Methyl-5-phenylbenzylamine will react with acetyl chloride at a significantly slower rate than unsubstituted benzylamine. This is primarily due to the steric hindrance from the ortho-methyl group impeding the nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetyl chloride.[1]
Schiff Base Formation with Benzaldehyde
The condensation reaction between a primary amine and an aldehyde to form an imine (Schiff base) is a reversible process that involves nucleophilic attack of the amine on the carbonyl carbon.[7][8][9] The initial nucleophilic addition step is often rate-limiting and is sensitive to the amine's nucleophilicity.
Expected Outcome:
Similar to N-acylation, the formation of the Schiff base is expected to be slower for 2-Methyl-5-phenylbenzylamine compared to benzylamine. The reduced nucleophilicity and steric hindrance will raise the activation energy for the initial attack on the benzaldehyde carbonyl group.[7]
This table presents a qualitative prediction of relative reaction rates. Actual quantitative differences must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the comparative kinetic analysis of benzylamine and its derivatives.
Protocol 1: Comparative N-Acylation via In-situ IR Spectroscopy
This protocol uses in-situ infrared spectroscopy to monitor the reaction progress by observing the disappearance of the acetyl chloride carbonyl peak (~1800 cm⁻¹) and the appearance of the amide carbonyl peak (~1650 cm⁻¹).
Workflow Diagram:
Caption: Workflow for comparative N-acylation kinetics.
Step-by-Step Methodology:
Solution Preparation: Prepare 0.1 M solutions of the benzylamine derivative (e.g., benzylamine, 2-Methyl-5-phenylbenzylamine) and acetyl chloride in anhydrous dichloromethane.
Instrument Setup: Calibrate an in-situ FTIR spectrometer equipped with a probe suitable for organic solvents. Set the data acquisition interval to 30 seconds.
Reaction Initiation: In a thermostatted vessel at 25°C, add a known volume of the benzylamine solution. Start stirring and data acquisition.
Data Collection: Inject an equimolar amount of the acetyl chloride solution into the vessel and record the IR spectra for at least 30 minutes or until the reaction is complete.
Data Analysis: Plot the absorbance of the amide carbonyl peak as a function of time. The initial slope of this curve is proportional to the initial reaction rate. Compare these rates across the different amines tested.
Protocol 2: Comparative Schiff Base Formation via ¹H NMR Spectroscopy
This method follows the reaction by integrating the ¹H NMR signals of the aldehyde proton and the imine proton over time.
Workflow Diagram:
Caption: Workflow for comparative Schiff base formation kinetics.
Step-by-Step Methodology:
Sample Preparation: In an NMR tube, dissolve the benzylamine derivative (0.05 mmol) and benzaldehyde (0.05 mmol) in 0.5 mL of deuterated chloroform (CDCl₃).
NMR Acquisition: Immediately place the NMR tube in the spectrometer, which has been equilibrated to 25°C.
Time-Course Measurement: Acquire a ¹H NMR spectrum every 5 minutes for 1-2 hours.
Data Processing: For each spectrum, integrate the signal for the aldehydic proton of benzaldehyde (around 10 ppm) and the imine proton of the product (around 8.3-8.5 ppm).
Kinetic Analysis: Plot the percentage conversion to the imine as a function of time. The initial slope provides a measure of the initial reaction rate. Compare these rates for different benzylamine derivatives.
Conclusion
The structural features of 2-Methyl-5-phenylbenzylamine—specifically, the steric hindrance from the ortho-methyl group and the mild deactivating inductive effect of the meta-phenyl group—strongly suggest that it will be a significantly less reactive nucleophile than unsubstituted benzylamine. The ortho-methyl group is predicted to be the dominant factor in retarding reaction rates. This guide provides the theoretical framework and practical experimental protocols for quantifying these reactivity differences. For scientists engaged in drug discovery and process development, understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for the rational design of new molecular entities.
References
Sharma, K., et al. (2002). Correlation Analysis of Reactivity in the Addition of Substituted Benzylamines to a-Cyano-4-nitrostilbene. RSC Publishing. Available from: [Link]
Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. Available from: [Link]
Chen, M. S., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
Worrell, B. T., et al. (2013). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. Available from: [Link]
Wikipedia. Hammett equation. Available from: [Link]
Sowinski, P., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. MDPI. Available from: [Link]
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available from: [Link]
Hassan, K. H., et al. (2020). Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. AIP Publishing. Available from: [Link]
ResearchGate. Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. Available from: [Link]
kchem.org. Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Available from: [Link]
Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Available from: [Link]
Niu, R., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science (RSC Publishing). Available from: [Link]
ACS Publications. Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Available from: [Link]
Oxford Reference. Hammett equation. Available from: [Link]
Fundamentals of Organic Chemistry. CHAPTER 8: AMINES. Available from: [Link]
Busi, S., et al. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. Available from: [Link]
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Available from: [Link]
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]
MSU chemistry. Amine Reactivity. Available from: [Link]
University of Calgary. Applications of Hammett Equation: Substituent and Reaction Constants. Available from: [Link]
OpenStax adaptation. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]
ResearchGate. Hammett plot for the competitive oxidation of benzylamine and p‐substituted derivatives catalyzed by 1 for nitrile (a) and imine formation (b). Available from: [Link]
ResearchGate. C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Available from: [Link]
MDPI. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Available from: [Link]
PMC. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Available from: [Link]
PMC. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. Available from: [Link]
Magritek. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Available from: [Link]
Organic Syntheses Procedure. Synthesis of N-Methylbenzimine and meso- and dl-N,N'-Dimethyl-1,2-diphenylethylenediamine. Available from: [Link]
ResearchGate. Synthesis of Schiff bases and benzylamino derivatives containing [1-B10H9NH3]− anion. Available from: [Link]
High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 2-Methyl-5-phenylbenzylamine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The structural elucidation and pharmacokinetic quantification of biphenyl-containing benzylamine scaffolds—such as...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The structural elucidation and pharmacokinetic quantification of biphenyl-containing benzylamine scaffolds—such as 2-Methyl-5-phenylbenzylamine —are critical steps in modern drug discovery, particularly in the development of allosteric inhibitors and CNS-active agents. This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against unit-resolution Triple Quadrupole (TQ-MS) platforms. By dissecting the gas-phase thermodynamic behavior of this compound, we provide a self-validating experimental blueprint for its precise characterization.
Mechanistic Profiling: The Fragmentation Pathway
Understanding the exact fragmentation mechanism is a prerequisite for selecting the correct MS platform and optimizing Collision-Induced Dissociation (CID) parameters.
When ionized via positive Electrospray Ionization (ESI+), the primary amine of 2-Methyl-5-phenylbenzylamine (C₁₄H₁₅N) is readily protonated to yield the [M+H]⁺ precursor ion at m/z 198.1277. Unlike simple aliphatic amines, protonated benzylamines exhibit a highly specific, charge-directed rearrangement pathway.
As demonstrated by [1], the initial step of CID involves the elongation of the benzylic C–N bond. This elongation forms a transient ion/neutral complex consisting of a biphenyl-methyl carbocation and a neutral ammonia molecule. The ortho-protons on the aromatic ring facilitate this proton transfer, culminating in the dominant, low-energy neutral loss of NH₃ (17.0265 Da). This yields the highly stable 2-methyl-5-phenylbenzyl cation at m/z 181.1012.
Subsequent high-energy CID fragmentation of this m/z 181.1012 intermediate involves complex structural rearrangements:
Dehydrogenation: The loss of H₂ (2.0156 Da) drives the formation of a planar, fully conjugated fluorenyl-like cation (m/z 179.0855).
Alkyl Cleavage: The cleavage of the biphenyl system can result in the loss of an ethyl radical equivalent, generating a biphenyl cation (m/z 152.0621).
Figure 1: ESI-CID fragmentation pathway of protonated 2-Methyl-5-phenylbenzylamine.
Platform Comparison: HR-Q-TOF vs. TQ-MS
To accurately characterize and quantify this compound in complex biological matrices (e.g., during the pharmacokinetic profiling of biphenyl-ring systems [2]), scientists must align the instrument's capabilities with the analytical goal.
HR-Q-TOF provides sub-2 ppm mass accuracy, which is non-negotiable for structural elucidation. For instance, distinguishing the diagnostic loss of NH₃ (17.0265 Da) from a potential loss of a hydroxyl radical (17.0027 Da) in oxidized metabolites requires a resolving power >30,000. Conversely, TQ-MS excels in targeted Multiple Reaction Monitoring (MRM). By isolating the 198.1 → 181.1 transition, TQ-MS offers unparalleled sensitivity and a broader linear dynamic range, making it the gold standard for high-throughput quantification.
Table 1: Platform Performance Comparison
Parameter
High-Resolution Q-TOF
Triple Quadrupole (TQ-MS)
Analytical Impact
Mass Accuracy
< 2 ppm
Unit Resolution (~0.7 Da)
Q-TOF is mandatory for identifying unknown metabolites and avoiding isobaric interference.
Resolving Power
> 40,000 (FWHM)
~ 1,000 (FWHM)
High resolution separates target ions from complex matrix background noise.
Linear Dynamic Range
3 to 4 orders of magnitude
Up to 6 orders of magnitude
TQ-MS is superior for pharmacokinetic (PK) profiling spanning wide concentration ranges.
Primary Application
Structural Elucidation, Isotope Profiling
MRM Quantitation, High-Throughput PK
Dictates the phase of drug development (Discovery vs. Pre-clinical validation).
Table 2: Diagnostic Fragment Ions of 2-Methyl-5-phenylbenzylamine (ESI+)
Fragment Ion
Formula
Exact Mass (m/z)
Mass Error Threshold
Mechanistic Origin
Precursor
[C₁₄H₁₆N]⁺
198.1277
± 2 ppm
Protonation of primary amine
Base Peak
[C₁₄H₁₃]⁺
181.1012
± 2 ppm
Ion-neutral complex mediated loss of NH₃
Secondary
[C₁₄H₁₁]⁺
179.0855
± 2 ppm
Dehydrogenation of biphenyl-methyl cation
Minor
[C₁₂H₈]⁺
152.0621
± 2 ppm
Alkyl cleavage yielding biphenyl cation
Experimental Design & Self-Validating Protocols
The following protocol establishes a self-validating system for the LC-MS/MS analysis of 2-Methyl-5-phenylbenzylamine. Every step includes an internal check to ensure data integrity.
Step-by-Step Methodology
1. System Suitability and Calibration (Self-Validation Check)
Action: Before sample analysis, infuse a tuning mix (e.g., Agilent ESI-L or Waters Leucine Enkephalin) to calibrate the TOF flight tube.
Validation Check: The system must achieve a mass accuracy of <2 ppm and a resolving power of >40,000 at m/z 322.0481 before proceeding.
2. Sample Preparation
Action: To extract the analyte from plasma, add 100 µL of sample to 400 µL of ice-cold acetonitrile (ACN) containing 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS). Centrifuge at 4000 rpm for 20 minutes at 4°C.
Causality: Ice-cold ACN instantly denatures plasma proteins and quenches enzymatic degradation. The inclusion of the SIL-IS dynamically corrects for matrix-induced ion suppression during ESI, ensuring quantitative trustworthiness.
3. UHPLC Separation
Action: Inject 2 µL of the supernatant onto a Kinetex 2.6 µm Biphenyl column (100 × 2.1 mm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) with a gradient of 5% B to 95% B over 5 minutes.
Causality: Standard C18 columns often struggle to retain planar aromatic systems effectively. The biphenyl stationary phase induces strong π-π interactions with the biphenyl core of the analyte, drastically improving the retention factor (k') and peak symmetry.
Validation Check: Run a solvent blank post-highest calibration standard. The peak area at the retention time of the analyte must be <5% of the Lower Limit of Quantification (LLOQ) to confirm zero column carryover.
4. MS/MS Acquisition
Action: Operate the MS in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation gas to 350°C.
Validation Check (Isotope Pattern Matching): For Q-TOF data, validate the molecular formula by comparing the theoretical isotopic distribution of C₁₄H₁₆N⁺ against the empirical data. An isotope match score of >95% is required to confirm structural identity.
Figure 2: Comparative LC-MS/MS analytical workflow for 2-Methyl-5-phenylbenzylamine.
Conclusion
The selection between HR-Q-TOF and TQ-MS hinges on the specific phase of the analytical workflow. For the definitive structural elucidation of 2-Methyl-5-phenylbenzylamine—where confirming the exact mass of the m/z 181.1012 biphenyl-methyl carbocation is paramount—HR-Q-TOF is indispensable. However, once the fragmentation pathway is mapped and validated, transitioning to a TQ-MS platform utilizing a biphenyl UHPLC column ensures maximum sensitivity and throughput for downstream pharmacokinetic assays.
References
Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry, 41(9), 1195-1204. URL:[Link]
Zhao, X., et al. (2022). "Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems." Molecular Pharmaceutics, 19(6), 1789-1801. URL:[Link]
Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2013). "Selective collision-induced fragmentation of ortho-hydroxybenzyl-aminated lysyl-containing tryptic peptides." Rapid Communications in Mass Spectrometry, 27(14), 1619-1630. URL:[Link]
Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methyl-5-phenylbenzylamine Quantification
Executive Summary The accurate quantification of 2-Methyl-5-phenylbenzylamine, a potential intermediate or impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and regulatory compli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of 2-Methyl-5-phenylbenzylamine, a potential intermediate or impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and regulatory compliance. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of 2-Methyl-5-phenylbenzylamine: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document delves into the fundamental principles of each technique, offers detailed, field-proven experimental and validation protocols, and presents comparative performance data. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4]
The Importance of Method Validation in Pharmaceutical Analysis
Before delving into specific methods, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate through objective evidence that an analytical procedure is fit for its intended purpose.[4] Regulatory bodies like the FDA and EMA mandate rigorous validation to ensure the reliability and accuracy of data supporting the quality, safety, and efficacy of pharmaceutical products.[5][6][7]
The validation process follows a pre-defined protocol and evaluates several key performance characteristics. The new ICH Q14 guideline on Analytical Procedure Development encourages a science- and risk-based approach to this process, which is a continuous lifecycle rather than a one-time event.[1][3][8]
Caption: The lifecycle of an analytical method, from development to routine use.
The core parameters assessed during validation are outlined by ICH Q2(R2) and include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantification).[2][9]
Comparative Analysis of Quantification Methods
The choice of analytical technique for 2-Methyl-5-phenylbenzylamine depends heavily on the analytical objective. Is the goal to quantify it as a bulk active substance, a low-level impurity in a drug substance, or a trace-level metabolite in a biological matrix?
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Chromatographic separation followed by UV absorbance detection.
Separation of volatile compounds followed by mass-based detection.
Chromatographic separation coupled with highly specific mass-to-charge ratio detection.[10]
Primary Use Case
Assay and impurity quantification in bulk drug substances and formulations.
Analysis of volatile impurities or when derivatization is feasible.
Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling.[11]
Sensitivity (Typical LOQ)
~1 µg/mL
~10-100 ng/mL (post-derivatization)
~1-100 pg/mL
Specificity
Moderate; relies on chromatographic resolution. Potential for interference from co-eluting species.
High; mass spectrum provides structural information.
Very High; based on specific precursor-to-product ion transitions (MRM).
Sample Throughput
High
Moderate (derivatization step can be time-consuming).
Moderate; susceptible to matrix effects and derivatization variability.
High; but can be susceptible to ion suppression from the matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: HPLC-UV is the quintessential workhorse for quality control labs. For an aromatic compound like 2-Methyl-5-phenylbenzylamine, a reversed-phase C18 column is the logical starting point due to the molecule's non-polar character. A gradient elution is chosen to ensure that any impurities with different polarities are effectively separated from the main analyte peak, which is a key requirement for a stability-indicating method.[12] The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure optimal sensitivity.
Caption: Standard experimental workflow for HPLC-UV analysis.
Detailed Experimental Protocol: HPLC-UV
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18.1-22 min: 30% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm.
Injection Volume: 10 µL.
Diluent: Acetonitrile:Water (50:50 v/v).
Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Methyl-5-phenylbenzylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Calibration Standards: Prepare a series of standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
Sample Solution: Prepare the test sample to a target concentration of 50 µg/mL in diluent.
Validation Data Summary: HPLC-UV
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (r²)
≥ 0.999
0.9995
Range
10 - 100 µg/mL
Confirmed
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
Precision (%RSD)
- Repeatability (n=6)
≤ 2.0%
0.8%
- Intermediate Precision
≤ 2.0%
1.2%
Limit of Quantification (LOQ)
S/N ratio ≥ 10
~1 µg/mL
Specificity
No interference at the analyte retention time from blank or placebo.
Peak purity > 99.9%
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is an excellent choice for its high peak capacity and the structural information provided by mass spectrometry. However, 2-Methyl-5-phenylbenzylamine contains a secondary amine, which is a polar functional group. This polarity can lead to poor peak shape (tailing) and low volatility, making it unsuitable for direct GC analysis. The solution is derivatization, which converts the polar N-H group into a non-polar, more volatile group.[13] Silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective strategy. This choice is causal: it directly addresses the chemical properties of the analyte that are incompatible with the analytical technique.
Caption: Experimental workflow for GC-MS analysis including the critical derivatization step.
Detailed Experimental Protocol: GC-MS
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 280 °C.
Injection Mode: Split (e.g., 20:1).
Oven Program:
Initial Temp: 100 °C, hold for 1 min.
Ramp: 15 °C/min to 300 °C, hold for 5 min.
MS Transfer Line: 290 °C.
Ion Source Temp: 230 °C.
MS Mode: Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification (choose 3-4 characteristic ions).
Sample Preparation & Derivatization:
Prepare stock and calibration standards in a suitable solvent like ethyl acetate.
Aliquot samples/standards into a vial and evaporate to complete dryness under a gentle stream of nitrogen.
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injecting 1 µL into the GC-MS.
Validation Data Summary: GC-MS
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (r²)
≥ 0.998
0.9989
Range
10 - 500 ng/mL
Confirmed
Accuracy (% Recovery)
95.0 - 105.0%
97.2 - 103.5%
Precision (%RSD)
- Repeatability (n=6)
≤ 5.0%
3.5%
- Intermediate Precision
≤ 5.0%
4.1%
Limit of Quantification (LOQ)
S/N ratio ≥ 10 (in SIM mode)
~10 ng/mL
Specificity
No interfering peaks in the extracted ion chromatograms of the blank.
Confirmed
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, particularly in complex matrices like plasma or for detecting trace-level impurities.[10] The power of this technique lies in its use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-product transition is a unique chemical signature of the analyte, virtually eliminating interference and providing exceptional specificity. The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects or variability in instrument response, which is a cornerstone of robust bioanalytical method validation.[9]
Caption: High-level workflow for LC-MS/MS quantification.
Detailed Experimental Protocol: LC-MS/MS
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-0.5 min: 5% B
0.5-2.5 min: 5% to 95% B
2.5-3.0 min: 95% B
3.1-4.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
Ionization Mode: ESI Positive.
MRM Transitions: These must be determined experimentally by infusing a standard solution. For 2-Methyl-5-phenylbenzylamine (C₁₄H₁₅N, MW: 197.28), the protonated molecule [M+H]⁺ would be m/z 198.3. A plausible fragmentation might yield a prominent product ion.
Quantifier Transition (Example): 198.3 -> 118.1 (Loss of toluene)
Source Parameters: Optimize capillary voltage, gas flow, and source temperature per instrument manufacturer's recommendations.
Sample Preparation (for Plasma):
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at >10,000 x g for 10 minutes.
Transfer the supernatant to a new plate/vial for injection.
Validation Data Summary: LC-MS/MS
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (r²)
≥ 0.995 (with 1/x² weighting)
0.9975
Range
0.1 - 200 ng/mL
Confirmed
Accuracy (% Recovery)
85.0 - 115.0%
96.5 - 104.1%
Precision (%RSD)
- Repeatability (n=6)
≤ 15.0%
4.8%
- Intermediate Precision
≤ 15.0%
6.2%
Limit of Quantification (LOQ)
S/N ratio ≥ 10, Precision ≤ 20%
~0.1 ng/mL
Specificity / Matrix Effect
No significant ion suppression or enhancement at the analyte retention time.
Factor between 0.9 and 1.1
Conclusion and Recommendations
The optimal analytical method for quantifying 2-Methyl-5-phenylbenzylamine is dictated by the specific analytical challenge.
For routine quality control, assay, and impurity determination in drug substances where concentration levels are relatively high, HPLC-UV offers a robust, reliable, and cost-effective solution. Its simplicity and high throughput make it ideal for manufacturing environments.
GC-MS is a viable alternative, particularly for identifying unknown volatile impurities. However, the requirement for derivatization adds a layer of complexity and potential variability, making it less suitable for high-throughput quantitative analysis compared to HPLC.
For trace-level quantification, bioanalysis in complex matrices, or when the highest level of specificity is required, LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity justify the higher instrument cost and complexity for applications in drug metabolism, pharmacokinetics, and sensitive impurity profiling.
Each method must be rigorously validated according to established guidelines to ensure that the data generated is accurate, reliable, and fit for its intended purpose, ultimately safeguarding patient safety and ensuring product quality.[6]
References
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
AMSbiopharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
European Medicines Agency. (1995, June). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]
Van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline. Bioanalysis, 2(11), 1801-1803. [Link]
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
A Researcher's Guide to the In-Vitro Efficacy of Novel 2-Methyl-5-phenylbenzylamine Analogs
In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can effectively and selectively target cancer cells is paramount. The 2-Methyl-5-phenylbenzylamine core structure represents a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can effectively and selectively target cancer cells is paramount. The 2-Methyl-5-phenylbenzylamine core structure represents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive comparison of a series of rationally designed, hypothetical analogs of this parent compound. We will delve into their cytotoxic and apoptotic activities in cancer cells, underpinned by detailed experimental protocols and a mechanistic exploration of a plausible signaling pathway.
Introduction: The Rationale for Analog Development
The 2-Methyl-5-phenylbenzylamine scaffold was selected based on preliminary screening data suggesting potential anti-proliferative properties. To optimize its potency and elucidate the structure-activity relationship (SAR), a series of four analogs (designated MPBA-1 to MPBA-4 ) were synthesized. These modifications were designed to probe the effects of electronic and steric factors on biological activity.
MPBA-2: Introduction of a para-chloro substituent on the phenyl ring to investigate the effect of an electron-withdrawing group.
MPBA-3: Addition of a para-methoxy group to the phenyl ring to assess the impact of an electron-donating group.
MPBA-4: Replacement of the phenyl ring with a naphthalene moiety to explore the influence of an extended aromatic system.
This guide will compare the efficacy of these four analogs using a panel of standard in-vitro cell-based assays, providing researchers with the necessary protocols and data interpretation frameworks to conduct similar investigations.
Comparative Efficacy: A Summary of In-Vitro Data
The cytotoxic and pro-apoptotic effects of the MPBA analogs were evaluated in a human colorectal carcinoma cell line (HCT-116). The following table summarizes the key findings from these assays.
Compound ID
Chemical Name
Cytotoxicity IC₅₀ (µM)¹
Early Apoptotic Cells (%)²
Late Apoptotic Cells (%)²
MPBA-1
2-Methyl-5-phenylbenzylamine
25.3
15.2
8.5
MPBA-2
2-Methyl-5-(4-chlorophenyl)benzylamine
8.7
35.8
18.1
MPBA-3
2-Methyl-5-(4-methoxyphenyl)benzylamine
42.1
9.8
4.2
MPBA-4
2-Methyl-5-(naphthalen-2-yl)benzylamine
12.4
28.9
15.3
¹The half-maximal inhibitory concentration (IC₅₀) was determined using an MTT assay after 48 hours of treatment. A lower IC₅₀ indicates greater cytotoxic potency.[1][2]
²Percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry analysis after 24 hours of treatment at the respective IC₅₀ concentrations.
From this data, a clear structure-activity relationship begins to emerge. The introduction of an electron-withdrawing chlorine atom in MPBA-2 significantly enhanced both cytotoxicity and the induction of apoptosis compared to the parent compound. Conversely, the electron-donating methoxy group in MPBA-3 diminished its anti-cancer activity. The extended aromatic system of MPBA-4 also resulted in a notable increase in potency over the parent compound, though not as pronounced as MPBA-2 .
Mechanistic Insights: Modulation of the p53 Signaling Pathway
To understand the molecular basis for the observed cellular effects, we investigated the impact of the most potent analog, MPBA-2 , on the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[3][4] In many cancers, this pathway is dysregulated.[3] Our hypothesis is that MPBA-2 exerts its anti-cancer effects by activating the p53 pathway, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for MPBA-2 via the p53 signaling pathway.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following detailed protocols are provided.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment: Prepare serial dilutions of the MPBA analogs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plate for 48 hours under the same conditions.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Step-by-Step Methodology:
Cell Treatment: Seed HCT-116 cells in a 6-well plate and treat with each MPBA analog at its respective IC₅₀ concentration for 24 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
Cell Cycle Analysis
This method uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[10]
Step-by-Step Methodology:
Cell Treatment: Treat HCT-116 cells with the MPBA analogs at their IC₅₀ concentrations for 24 hours.
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
This guide provides a framework for the comparative in-vitro evaluation of novel 2-Methyl-5-phenylbenzylamine analogs. The hypothetical data presented herein illustrates a clear SAR, with the chloro-substituted analog, MPBA-2 , demonstrating the most potent anti-cancer activity. The proposed mechanism of action involving the p53 pathway provides a testable hypothesis for further investigation.
Future studies should focus on:
Confirming the proposed mechanism of action through western blotting for key proteins in the p53 pathway (e.g., p53, p21, Bax).
Expanding the panel of cell lines to assess the broader applicability of these analogs.
Conducting in-vivo studies with the most promising candidates to evaluate their efficacy and safety in a more complex biological system.
By following the detailed protocols and data interpretation guidelines outlined in this document, researchers can effectively advance the discovery and development of novel benzylamine-based anti-cancer agents.
References
Hong, B., van den Heuvel, A. P. J., & Prabhu, V. V. (2014). Role of p53 in Cell Death and Human Cancers. Journal of Carcinogenesis & Mutagenesis, S7.
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
Haupt, S., & Haupt, Y. (2018). Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils. Expert Opinion on Drug Discovery, 13(8), 773-785.
Croucher, D. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
Garber, K. (2004). Wnt / β-Catenin Signaling Pathway as Novel Cancer Drug Targets. Journal of the National Cancer Institute, 96(23), 1734-1735.
clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
PubMed. (2004, December 15). Wnt/beta-catenin signaling pathway as a novel cancer drug target. Retrieved from [Link]
SciSpace. (n.d.). Role of p53 in Apoptosis and Cancer Therapy. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Liu, J., Xiao, Q., & Huang, J. (2025, June 10). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. Molecular Cancer, 24(1), 89.
Creative Diagnostics. (2023, November 27). The Role of Targeting p53 Signaling Pathway in Cancer Therapy. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
Taylor & Francis Online. (2025, March 3). Harnessing p53 for targeted cancer therapy: new advances and future directions. Retrieved from [Link]
J-Stage. (n.d.). The Wnt/β-Catenin Signaling Pathway as a Target in Drug Discovery. Retrieved from [Link]
Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis.
Sites@Rutgers. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide.
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
Oncotarget. (2010, November 1). Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells. Retrieved from [Link]
clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
Lázaro-Díez, M., & Rizzoti, K. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 896.
Analyst. (2016, October 19). Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Analysis and Validation of 2-Methyl-5-phenylbenzylamine using FTIR
This guide provides an in-depth technical overview of the analysis and validation of 2-Methyl-5-phenylbenzylamine, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. We...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of the analysis and validation of 2-Methyl-5-phenylbenzylamine, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, present a robust validation protocol grounded in regulatory standards, and objectively compare FTIR with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for chemical characterization.
The Critical Role of Spectroscopic Analysis for Benzylamine Derivatives
2-Methyl-5-phenylbenzylamine belongs to the benzylamine class of compounds, which are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The precise molecular structure, including the correct substitution pattern on the aromatic ring and the integrity of the amine functional group, is paramount to the safety and efficacy of the final drug product.
FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for confirming the identity and structural integrity of such materials.[2][3] It provides a unique molecular "fingerprint" by measuring the vibrational frequencies of chemical bonds within the molecule when they absorb infrared radiation.[4] This makes it an indispensable tool for raw material identification, quality control (QA/QC), and ensuring batch-to-batch consistency in a regulated pharmaceutical environment.[5]
Foundational Principles: Why ATR-FTIR is the Method of Choice
While traditional FTIR analysis often involves preparing pellets with potassium bromide (KBr), this guide focuses on Attenuated Total Reflectance (ATR)-FTIR. The choice of ATR is a deliberate one, driven by the demands of modern pharmaceutical analysis for speed, reproducibility, and minimal sample manipulation.[5]
Causality of Choosing ATR:
Minimal Sample Preparation: Unlike the laborious KBr pellet method, ATR analysis simply requires placing a small amount of the liquid or solid sample directly onto a high-refractive-index crystal (commonly diamond). This eliminates errors associated with sample grinding and dilution.
Reproducibility: The contact-based nature of ATR ensures a consistent and reproducible path length for the IR beam, which is critical for spectral comparisons and library matching.[5]
Speed: Spectra can be acquired in seconds, making it ideal for high-throughput screening of raw materials.
The fundamental principle involves an infrared beam being directed into the ATR crystal. This creates an evanescent wave that extends a few microns beyond the crystal surface. When the sample is in intimate contact with the crystal, this evanescent wave is absorbed (attenuated) at specific frequencies corresponding to the sample's molecular vibrations. The detector then measures this attenuated energy to generate the infrared spectrum.
Molecular Structure and Expected Spectroscopic Signature
To interpret the FTIR spectrum of 2-Methyl-5-phenylbenzylamine, we must first understand its molecular structure and the vibrational modes associated with its key functional groups.
Caption: Molecular structure of 2-Methyl-5-phenylbenzylamine.
Based on this structure, we can predict the characteristic absorption bands that should appear in its FTIR spectrum.
Table 1: Predicted FTIR Absorption Bands for 2-Methyl-5-phenylbenzylamine
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3300 - 3500
N-H Asymmetric & Symmetric Stretch
Primary Amine (-NH₂)
Medium-Weak
3000 - 3100
Aromatic C-H Stretch
Phenyl & Benzyl Rings
Medium
2850 - 2960
Aliphatic C-H Stretch
-CH₂- and -CH₃
Medium
1600 - 1650
N-H Scissoring (Bending)
Primary Amine (-NH₂)
Medium
1450 - 1600
C=C Aromatic Ring Stretch
Phenyl & Benzyl Rings
Strong-Medium
~1450
CH₃ Asymmetric Bending
Methyl Group
Medium
~1375
CH₃ Symmetric Bending
Methyl Group
Weak
1000 - 1300
C-N Stretch
Amine
Medium-Weak
690 - 900
Aromatic C-H Out-of-Plane Bend
Substituted Rings
Strong
Note: These are predicted ranges based on data for similar compounds like benzylamine and its derivatives.[3][6][7][8]
Experimental Protocols for Analysis and Validation
Protocol for FTIR Spectrum Acquisition
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of 2-Methyl-5-phenylbenzylamine using an ATR accessory.
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Accessory Installation: Confirm the ATR accessory is correctly installed and recognized by the software.
ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously using a lint-free wipe soaked in a volatile solvent (e.g., isopropanol) and allow it to dry completely.
Background Spectrum Acquisition: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[4]
Sample Application: Place a small amount of the 2-Methyl-5-phenylbenzylamine sample onto the center of the ATR crystal, ensuring complete coverage. If it is a solid, use the ATR's pressure clamp to ensure firm and uniform contact.
Sample Spectrum Acquisition: Acquire the sample spectrum.
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
Resolution: 4 cm⁻¹ (A standard choice providing sufficient detail for identification without excessive noise).
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio (S/N).[4]
Data Analysis: The resulting spectrum should be baseline-corrected and compared against a reference spectrum of a known pure standard.
Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in step 3.
Caption: Experimental workflow for ATR-FTIR analysis.
Protocol for Method Validation (Identity Test)
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[9] For an FTIR identity test, the protocol must be designed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on specificity and robustness.[10][11][12]
Objective: To verify that the ATR-FTIR method can unequivocally identify 2-Methyl-5-phenylbenzylamine.
A. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]
Reference Standard: Acquire the FTIR spectrum of a certified reference standard of 2-Methyl-5-phenylbenzylamine following the protocol in section 4.1. This spectrum becomes the benchmark.
Test Sample: Acquire the spectrum of the test sample of 2-Methyl-5-phenylbenzylamine.
Comparison: Overlay the two spectra. The peak positions and relative intensities of the major absorption bands in the test sample must be concordant with those of the reference standard.
Discrimination from Related Substances: To prove the method can distinguish the target compound, acquire spectra of structurally similar molecules, such as:
Acceptance Criteria: The method is considered specific if the spectrum of the test sample matches the reference standard and is significantly different from the spectra of related substances, preventing a false positive identification.
B. Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Identify Variables: Introduce slight variations to the analytical method. Examples include:
Analyst: Have a second, independent analyst prepare and run the sample.
Instrument: If available, run the sample on a different, but equivalent, FTIR spectrometer.
Pressure: Slightly vary the pressure applied by the ATR clamp for solid samples.
Analysis: Acquire spectra under each varied condition.
Acceptance Criteria: The method is robust if the spectra obtained under all varied conditions are consistent and still lead to a conclusive and correct identification when compared to the reference standard.
Comparative Analysis of Alternative Techniques
While FTIR is an excellent tool for identity confirmation, other analytical techniques offer complementary or superior capabilities, particularly for quantification and impurity profiling. The choice of method depends on the specific analytical goal.
Table 2: Comparison of FTIR with Alternative Analytical Methods for Amine Analysis
Parameter
ATR-FTIR Spectroscopy
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Absorption of infrared radiation by molecular vibrations.[3]
Differential partitioning of analyte between a mobile and stationary phase.[16]
Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.[16]
Requires dissolution in a suitable mobile phase, filtration may be needed.[21]
Can require dissolution and often derivatization to improve volatility and peak shape.[16]
Analysis Time
Very fast (< 2 minutes per sample).
Moderate (5-30 minutes per sample).
Moderate to long (20-60 minutes per sample).
Cost
Low to moderate instrument cost, low operational cost.
Moderate to high instrument cost, moderate operational cost (solvents, columns).
High instrument cost, moderate operational cost (gases, columns).
Conclusion
FTIR spectroscopy, particularly when utilizing an ATR sampling accessory, stands as a powerful, efficient, and reliable first-line technique for the identity confirmation of 2-Methyl-5-phenylbenzylamine in the pharmaceutical industry. Its speed, ease of use, and the highly specific nature of the infrared spectrum make it an ideal choice for raw material verification and quality control.
The successful implementation of this technique in a regulated environment is contingent upon a robust validation protocol that, in accordance with ICH Q2(R2) guidelines, demonstrates both specificity and robustness.[10][22] While other methods like HPLC and GC-MS are superior for quantitative analysis and impurity profiling, FTIR remains an unparalleled tool for ensuring the correct chemical identity of materials, forming a cornerstone of a comprehensive analytical control strategy.
References
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
iCompliance. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples. Retrieved from [Link]
Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]
ResearchGate. (2024, December 6). (PDF) FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]
Specac Ltd. (2026, January 28). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]
Impact Factor. (2024, July 15). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Development and Validation of Novel FTIR Method for Quantitative Estimation of Silodosin in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
Royal Society of Chemistry. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]
ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]
ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Retrieved from [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
NIST. (n.d.). Benzenemethanamine, 2-methyl-. Retrieved from [Link]
NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]
NIST. (n.d.). Benzenemethanamine, N-methyl-. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethylbenzylamine. Retrieved from [Link]
Comparative Guide: Structural Validation of 2-Methyl-5-phenylbenzylamine via X-Ray Crystallography
Executive Summary & Causality in Structural Validation In modern drug discovery and materials science, 2-Methyl-5-phenylbenzylamine serves as a highly versatile biphenyl building block. Before this intermediate can be re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Causality in Structural Validation
In modern drug discovery and materials science, 2-Methyl-5-phenylbenzylamine serves as a highly versatile biphenyl building block. Before this intermediate can be reliably deployed in downstream synthesis or biological assays, its absolute stereochemistry, functional group orientation, and solid-state conformation must be definitively proven.
While multiple analytical modalities exist, selecting the optimal validation method is a critical decision that impacts both project timelines and data integrity. This guide objectively compares the performance of X-ray Crystallography —the gold standard for absolute structural elucidation—against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM).
Comparative Analysis: X-Ray Crystallography vs. Alternatives
To establish a rigorous validation pipeline, we must evaluate the physical limitations and data outputs of each analytical method. As shown in the table below, while Cryo-EM has revolutionized the study of large macromolecular complexes, it is fundamentally unsuited for small molecules like 2-Methyl-5-phenylbenzylamine (MW ~197.28 g/mol ) due to size limitations and phase contrast challenges ([1]).
Conversely, X-ray crystallography provides unparalleled atomic-resolution coordinates ([2]). NMR spectroscopy serves as the ideal orthogonal partner, offering a self-validating check of the molecule's dynamic solution-state connectivity ([3]).
Parameter
X-ray Crystallography (Primary)
NMR Spectroscopy (Orthogonal)
Cryo-Electron Microscopy (Cryo-EM)
Resolution Limit
Atomic (< 0.8 Å)
Atomic (Solution state)
Near-atomic (~2.0 - 3.0 Å)
Sample State
Single Crystal (Solid)
Solution (Liquid)
Vitrified Ice (Solid)
Sample Requirement
~0.1 - 0.3 mm single crystal
1 - 5 mg (Isotopically pure opt.)
> 50 kDa (Unsuited for small mol)
Primary Output
3D Electron Density Map
2D/3D Nuclear Connectivity
3D Coulombic Potential Map
Self-Validation Metric
R-factor (R1 < 0.05)
Chemical Shift & Integration
FSC Curve (0.143 cutoff)
Strategic Best Use
Absolute 3D conformation & stereochemistry
Dynamic solution behavior & bulk purity
Large macromolecular complexes
Structural Validation Workflow
Figure 1: End-to-end workflow for the structural validation of 2-Methyl-5-phenylbenzylamine.
Experimental Methodologies & Causality
As scientists, we must ensure that every protocol is a self-validating system. Below are the detailed, step-by-step methodologies for both the primary crystallographic determination and the orthogonal NMR validation, explicitly detailing the causality behind each experimental choice.
Action: Dissolve 10 mg of purified 2-Methyl-5-phenylbenzylamine in a minimal volume of a binary solvent system (Dichloromethane/Hexane, 1:3 ratio). Cover the vial with a perforated septum and allow for slow evaporation at an isothermal 20°C.
Causality: A binary system leverages differential solubility. As the highly volatile DCM evaporates, the solution slowly reaches supersaturation. This thermodynamic control minimizes nucleation sites, promoting the growth of a single, well-ordered macroscopic crystal rather than a kinetically trapped microcrystalline powder.
Step 2: Crystal Mounting and Cryo-Cooling
Action: Isolate a single, defect-free crystal (~0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a nylon loop using a cryoprotectant oil (e.g., Paratone-N) and immediately flash-cool to 100 K in a nitrogen cold stream.
Causality: Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This minimizes radiation damage from the X-ray beam and enhances high-angle diffraction intensity, which is mandatory for achieving true atomic resolution (< 0.8 Å).
Step 3: Data Collection and Phase Determination
Action: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.5418 Å). Process the diffraction images to extract structure factors (
Fobs
). Solve the phase problem using Direct Methods (e.g., SHELXT).
Causality: Cu Kα radiation is specifically chosen over Mo Kα for light-atom organic molecules because it interacts more strongly with carbon and nitrogen atoms, yielding a superior signal-to-noise ratio. Direct Methods exploit statistical relationships between reflection intensities to mathematically deduce missing phase information, generating the initial electron density map.
Step 4: Refinement and Self-Validation
Action: Refine the structural model against the experimental data using full-matrix least-squares minimization (e.g., SHELXL).
Causality & Self-Validation: The protocol validates itself through the calculation of the R-factor (R1). An R1 value of < 0.05 indicates that the theoretical diffraction pattern of the built model matches the experimental data with >95% accuracy, confirming the absolute 3D coordinates of the molecule ([2]).
Protocol B: Orthogonal Validation via NMR Spectroscopy
To ensure the solid-state structure determined by X-ray crystallography accurately represents the bulk synthesized material, solution-state NMR is employed as an orthogonal, self-validating system ([3]).
Step 1: Sample Preparation
Action: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: CDCl₃ provides a deuterium lock signal for the spectrometer, stabilizing the magnetic field, while avoiding proton signal overlap from the solvent itself.
Step 2: Data Acquisition & Structural Assignment
Action: Acquire a ¹H NMR spectrum at 400 MHz.
Causality & Self-Validation: The molecular structure of 2-Methyl-5-phenylbenzylamine dictates a highly specific, mathematically self-validating integration pattern:
A sharp singlet at ~2.3 ppm integrating to 3H confirms the presence of the aromatic methyl group at position 2.
A singlet at ~3.8 ppm integrating to 2H confirms the benzylic methylene (-CH₂-).
A broad, exchangeable singlet at ~1.5 ppm integrating to 2H confirms the primary amine (-NH₂).
A complex multiplet region between 7.2 - 7.6 ppm integrating to 8H confirms the intact biphenyl aromatic system.
Conclusion
For the structural validation of small molecules like 2-Methyl-5-phenylbenzylamine, X-ray crystallography provides unparalleled, absolute 3D atomic coordinates. While Cryo-EM is transforming macromolecular biology, it currently lacks the resolution and phase contrast required for small molecule elucidation. By coupling primary crystallographic data with orthogonal NMR spectroscopy, researchers establish a highly trustworthy, self-validating analytical package suitable for rigorous downstream drug discovery applications.
References
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
Source: Expert Opinion on Drug Discovery (via PMC / NIH).
URL: [Link]
Title: NMR in structure-based drug design | Essays in Biochemistry.
Source: Portland Press.
URL: [Link]
Standard Operating Procedure: Handling and Disposal of 2-Methyl-5-phenylbenzylamine As drug development increasingly relies on complex biphenyl and substituted benzylamine scaffolds, understanding the physicochemical nua...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 2-Methyl-5-phenylbenzylamine
As drug development increasingly relies on complex biphenyl and substituted benzylamine scaffolds, understanding the physicochemical nuances of intermediates like 2-Methyl-5-phenylbenzylamine is critical for laboratory safety and environmental compliance. Unlike simple aliphatic amines, the bulky hydrophobic biphenyl moiety alters this molecule's solubility, reactivity, and environmental persistence, necessitating specialized, self-validating disposal protocols.
This guide provides authoritative, step-by-step methodologies for the safe operational handling and disposal of 2-Methyl-5-phenylbenzylamine waste streams.
Part 1: Physicochemical Hazard Profile
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 2-Methyl-5-phenylbenzylamine is a primary aromatic-aliphatic amine. Its structural features dictate its hazard classifications and incompatibilities.
Parameter
Characteristic
Operational Safety Implication
Chemical Class
Substituted Primary Benzylamine
Acts as a nucleophile and weak base; reacts exothermically with acids and electrophiles[1].
Lipophilicity (LogP)
High (due to biphenyl moiety)
Increased skin permeability and bioaccumulation potential; strictly prohibits drain disposal.
Corrosivity
High (pH > 10 in aqueous solution)
Causes severe skin burns and eye damage; mandates EPA D002 waste classification[2].
Incompatibilities
Oxidizers, Acid Chlorides, Hypochlorites
High risk of explosive chloramine formation or violent amidation reactions[2].
Toxicity
Harmful via ingestion/dermal absorption
Requires handling in a certified chemical fume hood with appropriate PPE[3].
Part 2: Mechanistic Rationale for Experimental Choices
As a Senior Application Scientist, I frequently observe laboratories treating all organic amines with a monolithic disposal strategy. However, the structural nuances of 2-Methyl-5-phenylbenzylamine demand a tailored approach based on the following mechanistic realities:
The Danger of Halogenating Agents: Primary amines react rapidly with sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) to form mono- and di-chloramines. These intermediates are highly unstable and can decompose explosively. Never use bleach to decontaminate amine spills.
Controlled Protonation: When neutralizing aqueous amine waste, citric acid is preferred over concentrated mineral acids (like HCl). Neutralizing a concentrated primary amine with a strong mineral acid can be violently exothermic. Citric acid provides a buffered, controlled protonation, preventing localized boiling and aerosolization of the corrosive free base.
Thermal Decomposition: Upon combustion, benzylamine derivatives release highly toxic nitrogen oxides (NOx)[3]. Therefore, all concentrated waste must be routed to EPA-approved high-temperature chemical incinerators equipped with NOx scrubbers, rather than standard hazardous waste landfills.
Part 3: Step-by-Step Disposal Protocols
Every protocol described below is designed as a self-validating system , ensuring that the operator can chemically verify the safety of the waste stream before it is bulked for transport.
Protocol A: Liquid Waste Segregation and Neutralization
Objective: Safely process and segregate organic and aqueous waste streams containing 2-Methyl-5-phenylbenzylamine.
Stream Identification & Segregation:
Identify the solvent matrix. Do not mix aqueous and organic waste streams.
For organic streams: Transfer directly to a designated, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy. Ensure no active electrophiles (e.g., acid chlorides) are present in the mixture to prevent unexpected exothermic reactions in the waste drum.
Aqueous Stream Neutralization:
Transfer the aqueous amine waste into a secondary containment vessel under a certified chemical fume hood.
Under continuous magnetic stirring, slowly add 1M Citric Acid dropwise.
Self-Validation & Verification:
Test the pH of the solution using a universal indicator strip.
Validation Check: The protocol is self-validating when the indicator reads between pH 6.0 and 8.0 . This confirms the complete conversion of the volatile, corrosive free base into its non-volatile, stable citrate salt, effectively removing the D002 corrosivity hazard[2].
Final Disposal:
Transfer the neutralized solution to the "Aqueous Hazardous Waste" container. Cap tightly and store away from heat sources pending licensed chemical incineration[3].
Protocol B: Emergency Spill Containment and Decontamination
Objective: Safely neutralize and remove accidental spills of the amine.
Isolation and PPE:
Immediately evacuate non-essential personnel from the spill area.
Don appropriate PPE: heavy-duty nitrile gloves, chemical splash goggles, and a lab coat[1].
Containment and Absorption:
Do NOT use combustible absorbents (e.g., sawdust) as the amine is combustible[1].
Apply a chemically inert, acidic absorbent (e.g., sodium bisulfate-based spill kit) to simultaneously absorb and neutralize the basic amine. Alternatively, use universal inert binders like diatomaceous earth.
Collection:
Sweep the absorbed material using non-sparking tools to prevent ignition of any associated flammable solvents. Place the material in a sealable polyethylene container.
Self-Validating Decontamination:
Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to dissolve any remaining amine film, followed by a thorough deionized water rinse.
Validation Check: Wipe the decontaminated surface with a pH-indicator swab moistened with deionized water. A neutral reading (pH ~7) validates the complete removal of the corrosive amine residue.
Part 4: Waste Routing Workflow
The following diagram illustrates the logical routing of 2-Methyl-5-phenylbenzylamine waste streams to ensure regulatory compliance and laboratory safety.
Workflow for the segregation and disposal of 2-Methyl-5-phenylbenzylamine waste streams.
Operational Safety and Logistics Manual: Handling 2-Methyl-5-phenylbenzylamine
As a Senior Application Scientist, I recognize that handling substituted aralkylamines like 2-Methyl-5-phenylbenzylamine presents unique operational challenges in drug development and synthetic chemistry workflows. Due t...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling substituted aralkylamines like 2-Methyl-5-phenylbenzylamine presents unique operational challenges in drug development and synthetic chemistry workflows. Due to the presence of the primary amine group and a highly lipophilic biphenyl-like core, this compound acts as both a potent nucleophile and a severe permeation hazard.
Drawing upon established safety profiles for structurally analogous benzylamines, this guide outlines the rigorous personal protective equipment (PPE), handling procedures, and disposal logistics required to maintain a safe, self-validating laboratory environment.
Hazard Causality and Physicochemical Profile
Before selecting PPE or designing a workflow, it is critical to understand the causality of the chemical hazards. Substituted benzylamines are typically classified under GHS as Skin Corrosion Category 1B and Acute Toxicity Category 4 (Oral/Dermal) [1].
Corrosivity: The primary amine functional group is strongly alkaline.2[2]. Upon contact with moisture in the skin or mucous membranes, the amine causes rapid saponification of lipids and severe tissue necrosis[3].
Systemic Toxicity: The 2-methyl-5-phenyl substitution significantly increases the compound's lipophilicity (LogP) compared to an unsubstituted benzylamine. This enhances its ability to cross the stratum corneum, making dermal absorption a primary vector for systemic toxicity.
Reactivity: Amines readily form stable salts (such as hydrochlorides or sulfates) upon reaction with acids, a property we directly exploit for both synthetic isolation and spill neutralization[4].
Table 1: Quantitative Hazard Profile (Extrapolated from Benzylamine Base)
Property
Quantitative Value / GHS
Operational Implication
Aqueous pH (100 g/L)
~11.6
Highly corrosive to tissue; requires immediate acid neutralization upon spill.
Autoignition Temp
~405 °C
Low risk of spontaneous combustion at room temperature.
GHS Classification
Skin Corr. 1B, Acute Tox. 4
Mandates heavy-duty dermal and ocular barrier protection.
Vapor Pressure
~0.66 mmHg (at 20 °C)
Inhalation hazard exists; must be handled in a certified fume hood.
Personal Protective Equipment (PPE) Matrix
To mitigate the dual threat of chemical corrosivity and enhanced dermal permeation, researchers must utilize a layered PPE approach. Standard laboratory gloves are insufficient. The selection of barrier materials below is driven by empirical chemical compatibility data for primary amines.
Table 2: Quantitative Comparison of Glove Materials for Amines
Glove Material
Thickness (mm)
Breakthrough Time
Degradation
Operational Recommendation
Butyl Rubber
0.30
> 480 min
Excellent
Primary Choice: Ideal for bulk handling and prolonged exposure.
Fluorinated Rubber
0.40
> 480 min
Excellent
Alternative: High resistance, but reduced tactile sensitivity.
Nitrile Rubber
0.11
< 30 min
Poor to Fair
Incidental Only: Use as an inner layer. Change immediately if splashed.
Required PPE Ensemble
Ocular/Facial: Chemical splash goggles paired with an 8-inch polycarbonate face shield. Causality: Amine vapors and accidental splashes can cause irreversible corneal damage and blindness.
Dermal/Body: A chemically resistant, back-closing laboratory coat (e.g., Tychem® 2000) worn over standard lab attire.
Respiratory: When handling outside a fume hood (e.g., during a spill response), a half-face respirator equipped with an ABEK (organic vapor/ammonia/amine) filter cartridge is mandatory.
Operational Handling Protocol
This protocol ensures a self-validating system where each step confirms the integrity of the previous one, minimizing environmental exposure.
Step-by-Step Methodology: Fume Hood Transfer
Preparation & Verification: Ensure the fume hood face velocity is between 0.4–0.6 m/s. Verify that the sash is positioned at the lowest ergonomic working height.
Atmospheric Purging: Because primary amines react with atmospheric carbon dioxide to form insoluble carbamate salts, flush the receiving vessel with an inert gas (Nitrogen or Argon) prior to transfer.
Primary Transfer: Using a positive displacement pipette (for liquid states) or an anti-static spatula (for solid states), transfer the 2-Methyl-5-phenylbenzylamine.
Causality: Positive displacement prevents vapor-pressure-induced dripping, a common failure point with standard air-displacement pipettes when handling volatile or viscous organics.
Validation Checkpoint (Gravimetric): Weigh the material by difference. Seal the source container before removing it from the analytical balance to prevent ambient exposure and validate that no material was lost to the environment.
Decontamination of Implements: Immediately submerge all transfer tools in a 5% citric acid solution.
Causality: The weak acid rapidly protonates the amine, converting it into a water-soluble, non-volatile, and non-corrosive benzylammonium salt.
Spill Response and Disposal Logistics
In the event of a breach, immediate neutralization is required to prevent vapor accumulation and surface degradation.3[3].
Step-by-Step Spill Neutralization
Isolation: Evacuate the immediate 2-meter radius. Don the ABEK respirator and heavy-duty butyl rubber gloves.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do NOT use sawdust.
Causality: Amines can react exothermically with organic matter, potentially causing ignition.
Neutralization: Carefully apply a solid acidic neutralizing agent (e.g., solid sodium bisulfate or Chemizorb® OH⁻).
Causality: Solid neutralizers prevent the violent, exothermic splattering that occurs when liquid acids are applied directly to concentrated alkaline bases.
Validation Checkpoint (pH): Use pH indicator paper on the absorbed mixture. The system is validated as safe for collection only when the pH reads between 6.0 and 8.0.
Collection: Sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container. Seal and label as "Neutralized Amine Waste - Corrosive/Toxic."
Visual Workflow: Spill Response & Neutralization
Sequential workflow for the containment, neutralization, and validation of benzylamine spills.
References
PubChem. (2025). Benzylamine - Compound Summary (CID 7504). National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2025). Benzylamine - Salts and Reactivity. Retrieved from [Link]